molecular formula C10H10ClFN2O2 B1521296 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea CAS No. 1094363-64-0

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea

Katalognummer: B1521296
CAS-Nummer: 1094363-64-0
Molekulargewicht: 244.65 g/mol
InChI-Schlüssel: XMHPNSLHYGRMOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea is a synthetic organic compound with the molecular formula C₁₀H₁₀ClFN₂O₂ and a molecular weight of 244.65 g/mol . It is characterized as an unsymmetrical urea derivative, a class of compounds widely recognized for their significance in medicinal chemistry and drug discovery . The compound features a 2-fluorophenyl group and a 2-chloropropanoyl moiety, structural motifs often employed in the design of bioactive molecules. Unsymmetrical urea derivatives, in general, have been extensively studied and are frequently found in enzyme inhibitors, antiviral agents, and selective receptor modulators due to their ability to engage in key hydrogen-bonding interactions . Recent research into structurally related aryl urea compounds has demonstrated promising antimicrobial activity against challenging Gram-negative bacteria, including multidrug-resistant strains of Escherichia coli and carbapenemase-producing Klebsiella pneumoniae . The incorporation of both fluorine and chlorine atoms in its structure is a common strategy in agrochemical and pharmaceutical development to fine-tune properties like metabolic stability, lipophilicity, and bioavailability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-chloro-N-[(2-fluorophenyl)carbamoyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c1-6(11)9(15)14-10(16)13-8-5-3-2-4-7(8)12/h2-6H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHPNSLHYGRMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)NC1=CC=CC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201204922
Record name 2-Chloro-N-[[(2-fluorophenyl)amino]carbonyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094363-64-0
Record name 2-Chloro-N-[[(2-fluorophenyl)amino]carbonyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094363-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[[(2-fluorophenyl)amino]carbonyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea

This guide provides a comprehensive technical overview of 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea, a novel N-acyl-N'-aryl urea. Due to the limited publicly available data on this specific molecule, this document leverages established principles and data from structurally related compounds to offer a predictive and practical framework for researchers, scientists, and drug development professionals. The insights herein are grounded in the extensive body of literature surrounding aryl urea derivatives, a class of compounds renowned for their therapeutic potential.[1][2][3]

Introduction: The Significance of the Aryl Urea Scaffold

The urea functional group is a cornerstone in medicinal chemistry, capable of forming multiple stable hydrogen bonds with biological targets, which is crucial for molecular recognition and bioactivity.[2] This has led to the development of numerous urea-containing FDA-approved drugs.[2] The N-acyl-N'-aryl urea scaffold, in particular, is a "privileged structure" found in a multitude of potent therapeutic agents, most notably as kinase inhibitors in oncology.[4] Drugs like Sorafenib and Regorafenib, which feature a diaryl urea core, have demonstrated the clinical success of this chemical class in treating various cancers by inhibiting critical signaling pathways.[1][4][5]

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea combines the established aryl urea pharmacophore with a halogenated acyl group and a fluorinated phenyl ring. These halogen substitutions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and cell permeability. This guide will explore the synthesis, structural confirmation, and potential biological activities of this compound, providing a foundational understanding for its future investigation and development.

Chemical Structure and Identifiers:

  • IUPAC Name: 2-chloro-N-[(2-fluorophenyl)carbamoyl]propanamide

  • Molecular Formula: C₁₀H₁₀ClFN₂O₂[6]

  • InChI Key: XMHPNSLHYGRMOM-UHFFFAOYSA-N[6]



Physicochemical Properties: A Predictive Analysis

While experimental data for 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea is not currently available, computational models provide valuable predictions for its key physicochemical properties. These parameters are critical in early-stage drug discovery for forecasting a compound's "drug-likeness," including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 244.65 g/mol Within the range preferred for oral bioavailability (Lipinski's Rule of Five).
Monoisotopic Mass 244.04149 Da[6]Essential for accurate mass spectrometry analysis.
XlogP 2.1[6]Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 2The two N-H groups can act as hydrogen bond donors, crucial for target binding.[2]
Hydrogen Bond Acceptors 2The two carbonyl oxygens act as hydrogen bond acceptors, contributing to binding interactions.[2]
Rotatable Bond Count 3A low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.

Synthesis and Purification: A Proposed Methodology

The synthesis of N-acyl-N'-aryl ureas can be achieved through several established routes.[6][7] A highly plausible and efficient method for preparing 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea involves the reaction of 2-fluorophenyl isocyanate with 2-chloropropanamide. This approach is direct and avoids the use of highly toxic reagents like phosgene.[2]

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Formation cluster_purification Purification A 2-Fluorophenyl Isocyanate C Anhydrous Solvent (e.g., THF, Acetone) Room Temperature Stirring (4-24 h) A->C B 2-Chloropropanamide B->C D Crude 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea C->D E Filtration D->E F Recrystallization (e.g., Ethanol/Water) E->F G Final Product F->G

Caption: Proposed synthesis workflow for 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea.

Experimental Protocol: Synthesis

Causality: This protocol is designed for efficiency and safety. The use of an isocyanate and an amide is a common and reliable method for forming the urea linkage.[8] Anhydrous conditions are crucial to prevent the hydrolysis of the isocyanate.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-chloropropanamide (1.0 equivalent).

  • Dissolution: Add a suitable anhydrous solvent, such as acetone or tetrahydrofuran (THF), to dissolve the amide completely.[8]

  • Reactant Addition: Slowly add a solution of 2-fluorophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent to the flask at room temperature.

  • Reaction: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the crude product by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

Protocol: Purification

Trustworthiness: Recrystallization is a robust, self-validating method for purifying solid organic compounds. The formation of a crystalline solid from a saturated solution inherently excludes impurities, leading to a high-purity final product.

  • Dissolution: Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.

  • Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to obtain the pure 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.

TechniqueExpected Observations and Interpretations
¹H NMR Expect distinct signals for the aromatic protons (doublets and triplets in the 7-8 ppm range), N-H protons (two broad singlets, likely >8 ppm), the methine proton of the chloropropanoyl group (a quartet), and the methyl protons (a doublet).[9][10]
¹³C NMR Characteristic signals for the two carbonyl carbons (urea and amide) are expected in the 150-175 ppm range. Aromatic carbons and the aliphatic carbons of the chloropropanoyl group will also be present.[9][11]
Mass Spectrometry The molecular ion peak (M+) should correspond to the compound's molecular weight. Crucially, due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), an M+2 peak with approximately one-third the intensity of the M+ peak is expected, providing strong evidence for a single chlorine atom.[12][13]
IR Spectroscopy Key absorption bands should be observed for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea and amide groups (around 1650-1710 cm⁻¹), and C-F and C-Cl stretching in the fingerprint region.[11]
HPLC A single, sharp peak under various mobile phase conditions would indicate high purity of the final compound.[14][15]

Potential Biological Activity and Therapeutic Applications

Aryl urea derivatives are a well-established class of anticancer agents.[1][4] Their primary mechanism of action often involves the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[16]

Potential Therapeutic Targets:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of this receptor tyrosine kinase is a key mechanism for blocking angiogenesis, effectively starving tumors of nutrients.[4][16]

  • Raf Kinases (e.g., B-Raf, c-Raf): These are central components of the Ras/Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in many cancers, driving cell proliferation.[1][4]

  • Other Kinases: The aryl urea scaffold has been shown to inhibit a range of other kinases, including PDGFR, c-Kit, and FLT3, making these compounds potential multi-targeted agents.[1]

Given its structure, 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea is a strong candidate for possessing anticancer properties via kinase inhibition. The 2-fluorophenyl group can enhance binding affinity through specific interactions within the ATP-binding pocket of kinases, while the chloropropanoyl moiety may confer additional reactivity or binding modes.

Hypothesized Mechanism of Action: Kinase Inhibition

G cluster_pathway Simplified Ras/Raf/MEK/ERK Signaling Pathway cluster_inhibition Site of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene Inhibitor 3-(2-Chloropropanoyl)- 1-(2-fluorophenyl)urea Inhibitor->Raf Inhibits

Caption: Inhibition of the Raf kinase by an aryl urea derivative, blocking downstream signaling.

Protocol for In Vitro Biological Evaluation: Cytotoxicity Screening

The first step in evaluating the potential of a new compound as an anticancer agent is to assess its cytotoxicity against cancer cell lines. The MTT assay is a standard, reliable colorimetric method for this purpose.[5][17]

Experimental Protocol: MTT Assay

Self-Validating System: This protocol includes positive (a known anticancer drug) and negative (vehicle control) controls. The results are only considered valid if the positive control shows expected cytotoxicity and the negative control shows minimal effect, ensuring the assay is performing correctly.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea (e.g., from 0.01 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea represents a promising, albeit unexplored, molecule within the therapeutically significant class of aryl ureas. Based on established chemical principles and extensive data from analogous compounds, this guide provides a robust framework for its synthesis, characterization, and biological evaluation. The predictive data suggest favorable drug-like properties, and its structural motifs strongly indicate a potential for anticancer activity through kinase inhibition.

Future research should focus on the practical execution of the proposed synthesis and the rigorous characterization of the compound. Subsequent in vitro screening against a panel of cancer cell lines and relevant kinases (e.g., VEGFR-2, B-Raf) is a critical next step to validate the hypotheses presented in this guide. Positive results would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy studies, paving the way for its development as a novel therapeutic agent.

References

  • PubChem. 3-(2-chloropropanoyl)-1-(2-fluorophenyl)urea. National Center for Biotechnology Information. [Link]

  • Martín-Beltrán, C., Gil-Edo, R., Hernández-Ribelles, G., Agut, R., Marí-Mezquita, P., Carda, M., & Falomir, E. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Pharmaceuticals, 14(9), 882. [Link]

  • Li, W., et al. (2017). Arylurea Derivatives: A Class of Potential Cancer Targeting Agents. Current Medicinal Chemistry, 24(37), 4095-4121. [Link]

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  • US Patent US20070282078A1.
  • Wunberg, T., et al. (2001). Solid-Phase Synthesis of Disubstituted N-Acylureas from Resin-Bound Ureas and Acyl Chlorides. ACS Combinatorial Science, 3(4), 313-317. [Link]

  • Irannejad, H., et al. (2018). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. [Link]

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  • Al-Subaiyel, A. M., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(2), 473. [Link]

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  • Medicine Innovates. (2019). Unraveling the vasculature network around the tumor with aryl urea derivatives. [Link]

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  • ResearchGate. (2008). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. [Link]

  • DelveInsight. (2025). Urea Cycle Disorders Pipeline Insights Report 2025. [Link]

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  • ResearchGate. (2004). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. [Link]

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Technical Guide: Biological Activity & Therapeutic Potential of N-(2-fluorophenyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-(2-fluorophenyl)urea scaffold represents a privileged structural motif in both medicinal and agrochemical chemistry. Its biological versatility stems from the urea linker’s ability to function as a hydrogen bond donor/acceptor "hinge," while the ortho-fluorine atom imparts critical electronic and steric modifications. This guide provides a deep technical analysis of this scaffold, focusing on its dual utility: as a potent cytokinin mimic in plant physiology and as a soluble epoxide hydrolase (sEH) inhibitor and kinase inhibitor in human pharmacology.

Chemical Basis: The Fluorine Effect

The incorporation of a fluorine atom at the ortho-position of the phenyl ring is not merely a steric substitution; it fundamentally alters the physicochemical profile of the urea derivative.

  • Conformational Locking: The ortho-fluorine often establishes an intramolecular hydrogen bond with the urea N-H proton, locking the molecule into a planar conformation that favors binding in narrow enzyme pockets (e.g., sEH active site).

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450 oxidation, blocking metabolic degradation at the typically labile ortho position.

  • Electronic Modulation: Fluorine’s high electronegativity reduces the electron density of the aromatic ring, influencing the acidity of the urea protons and enhancing hydrogen bond donor capability.

Synthesis Protocol

Standard Procedure: Isocyanate Addition

This protocol describes the synthesis of 1-(2-fluorophenyl)-3-phenylurea. It is a self-validating reaction where the formation of a precipitate indicates progress.

Reagents:

  • 2-Fluoroaniline (1.0 eq)

  • Phenyl isocyanate (1.1 eq)

  • Dichloromethane (DCM) or Toluene (anhydrous)

  • Hexane (for washing)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-fluoroaniline in 20 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂).

  • Addition: Add 11 mmol of phenyl isocyanate dropwise via a syringe over 10 minutes. Caution: Isocyanates are potent sensitizers; perform in a fume hood.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. The reaction is typically exothermic initially.

  • Validation: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the aniline spot and the appearance of a more polar urea spot confirms conversion.

  • Work-up: A white precipitate (the urea product) usually forms. Filter the solid under vacuum.

  • Purification: Wash the filter cake with 3 x 10 mL of cold hexane to remove unreacted isocyanate. Recrystallize from hot ethanol if necessary.

  • Characterization: Confirm structure via ¹H NMR (DMSO-d₆). Look for the diagnostic urea singlets at δ 8.5–9.5 ppm.

Biological Application A: Soluble Epoxide Hydrolase (sEH) Inhibition

In mammalian physiology, N-(2-fluorophenyl)urea derivatives are potent inhibitors of sEH, an enzyme that degrades anti-inflammatory epoxy fatty acids (EETs).

Mechanism of Action

The urea pharmacophore mimics the transition state of epoxide hydrolysis. The ortho-fluorine atom forms an additional hydrogen bond with tyrosine residues (Tyr383/Tyr466) in the sEH active site, significantly increasing potency compared to non-fluorinated analogs.

Key Data: Structure-Activity Relationship (SAR)

Comparison of inhibition potency (IC₅₀) against human sEH:

Compound StructureR-Group (Urea N')IC₅₀ (nM)Notes
1-(2-fluorophenyl)-3-adamantylurea Adamantan-1-yl0.7 High potency due to lipophilic adamantyl fit.
1-phenyl-3-adamantylurea Adamantan-1-yl3.2Lack of F reduces binding affinity.
1-(2-fluorophenyl)-3-dodecylurea Dodecyl (Alkyl)2.5Flexible chain reduces entropy benefit.
TPPU 1-propionylpiperidin-4-yl1.1Excellent pharmacokinetic profile.
Protocol: Fluorescent sEH Inhibition Assay

Objective: Determine IC₅₀ of N-(2-fluorophenyl)urea derivatives.

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

  • Enzyme: Recombinant human sEH (1 nM final concentration).

  • Substrate: PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

  • Procedure:

    • Incubate enzyme + inhibitor (variable conc.) for 5 mins at 30°C.

    • Add PHOME substrate (50 µM final).

    • Measure fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10 mins.

  • Analysis: Plot slope (RFU/min) vs. [Inhibitor]. Fit to Hill equation.

Biological Application B: Plant Cytokinin Activity

In plant biology, N-phenylurea derivatives act as potent cytokinins, promoting cell division and delaying senescence. The 2-fluorophenyl group serves as a bioisostere to the 2-chlorophenyl group found in Forchlorfenuron (CPPU) .

Mechanism of Action

These derivatives bind to the Cytokinin Response 1 (CRE1/AHK4) receptor. The urea moiety bridges the receptor's binding pocket, triggering the His-Asp phosphorelay system.

Protocol: Tobacco Callus Bioassay

Objective: Assess cell division stimulation.

  • Explant: Nicotiana tabacum (cv. Wisconsin 38) pith tissue.

  • Medium: Murashige & Skoog (MS) basal medium + 2 mg/L IAA (auxin).

  • Treatment: Supplement medium with test compound (0.001 – 10 µM). Include DMSO control and Kinetin positive control.

  • Culture: Incubate in dark at 25°C for 4 weeks.

  • Measurement: Weigh fresh callus mass.

  • Self-Validation: Control callus should show minimal growth; Kinetin samples should show robust proliferation.

Visualization of Pathways & Workflows

Figure 1: Synthesis and Biological Divergence

This diagram illustrates the synthesis of the scaffold and its divergent applications in plant vs. mammalian systems.

G Start 2-Fluoroaniline Core N-(2-fluorophenyl)urea Scaffold Start->Core + Isocyanate (DCM, RT) Reagent Phenyl Isocyanate Reagent->Core PlantTarget Target: CRE1/AHK4 (Plant Receptor) Core->PlantTarget Bioassay MammalTarget Target: sEH Enzyme (Human) Core->MammalTarget Inhibition Assay PlantEffect Effect: Cell Division (Cytokinin Activity) PlantTarget->PlantEffect Phosphorelay MammalEffect Effect: Anti-inflammatory (EET Stabilization) MammalTarget->MammalEffect Block Hydrolysis

Caption: Synthesis of the N-(2-fluorophenyl)urea scaffold and its dual biological mechanisms: activation of plant cytokinin receptors (Green) vs. inhibition of human sEH (Red).

Figure 2: Molecular Mechanism of sEH Inhibition

Detailing the specific binding mode that makes the 2-fluoro derivative potent.

Mechanism Inhibitor N-(2-fluorophenyl)urea ActiveSite sEH Active Site (Tyr383 / Tyr466) Inhibitor->ActiveSite Enters Pocket Binding Binding Event: Transition State Mimicry ActiveSite->Binding Interaction1 Primary H-Bond: Urea Carbonyl <-> Tyr383 Binding->Interaction1 Interaction2 Fluorine Interaction: F-atom <-> Tyr466 (H-bond) Binding->Interaction2 Outcome Outcome: Hydrolysis Blocked IC50 < 1nM Interaction1->Outcome Interaction2->Outcome Critical Potency Boost

Caption: Mechanistic basis for high potency. The 2-fluoro atom provides a secondary anchor point within the sEH active site, stabilizing the inhibitor-enzyme complex.

References

  • Burmistrov, V., et al. (2019). "Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition." Journal of Fluorine Chemistry, 220, 48-53. Link

  • Ricci, A., et al. (2009). "Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure." Plant Biology, 11, 1-10. Link

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry, 55(5), 1789-1808. Link

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research, 64(19), 7099-7109. Link

  • Mok, D. W., & Mok, M. C. (2001). "Cytokinin Metabolism and Action." Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118. Link

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea PubChem CID 43114805 data

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 43114805 | Molecular Formula: C₁₀H₁₀ClFN₂O₂[1]

Part 1: Executive Summary & Chemical Identity

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea is a specialized N-acylurea scaffold characterized by a reactive


-haloacyl moiety and an electron-withdrawing fluorophenyl group. Unlike stable urea drugs (e.g., benzoylurea insecticides), this compound functions primarily as a reactive intermediate  or a covalent chemical probe .

Its structural architecture combines a "warhead" (the 2-chloropropyl group) with a lipophilic aryl core, making it a critical precursor for the synthesis of 1-aryl-5-methylhydantoins via base-promoted cyclization. Researchers encountering this molecule are typically engaged in heterocyclic library synthesis or the development of covalent kinase inhibitors where the


-chloroamide acts as a weak electrophile.
Physicochemical Data Profile
PropertyValueContext
Molecular Weight 244.65 g/mol Fragment-like; suitable for fragment-based drug discovery (FBDD).
Heavy Atom Count 16Low complexity, high ligand efficiency potential.
Calc. LogP ~2.1Moderate lipophilicity; good membrane permeability predicted.
H-Bond Donors 2The urea -NH- groups.
H-Bond Acceptors 2The carbonyl oxygens.
Rotatable Bonds 3Conformational flexibility allows induced fit binding or cyclization.

Part 2: Synthetic Architecture

The synthesis of CID 43114805 requires strict moisture control due to the sensitivity of the acyl isocyanate intermediate. Two primary pathways are established based on commercial reagent availability.[2]

Pathway A: The Isocyanate Route (Preferred)

This route offers higher atom economy and cleaner workup. It involves the nucleophilic addition of 2-fluoroaniline to the highly reactive 2-chloropropanoyl isocyanate.

Pathway B: The Acid Chloride Route

Alternatively, the compound can be accessed by acylation of (2-fluorophenyl)urea with 2-chloropropanoyl chloride. This method often requires elevated temperatures and generates HCl, necessitating a base scavenger.

Synthesis & Reactivity Flowchart

Synthesis_Reactivity Reactant1 2-Fluoroaniline Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 2-Chloropropanoyl isocyanate Reactant2->Intermediate Product CID 43114805 (Target Urea) Intermediate->Product Proton Transfer Hydantoin 1-(2-fluorophenyl)- 5-methylhydantoin Product->Hydantoin Intramolecular Cyclization (SN2 Displacement) Base Base (e.g., NaH/TEA) Base->Product Promotes

Figure 1: Synthetic logic flow from precursors to the target urea and its subsequent transformation into a hydantoin heterocycle.

Part 3: Mechanistic Reactivity & Applications

The utility of CID 43114805 lies in its bifunctional reactivity . It is not merely an endpoint molecule but a "spring-loaded" scaffold.

The -Halo Effect (Electrophilicity)

The chlorine atom at the C2 position of the propanoyl group renders the adjacent carbon electrophilic.

  • Mechanism: The electron-withdrawing carbonyl group adjacent to the chlorine enhances the acidity of the

    
    -proton and the susceptibility of the 
    
    
    
    -carbon to nucleophilic attack (
    
    
    ).
  • Application: In chemical biology, this motif can serve as a weak covalent warhead, potentially targeting cysteine residues in proteins, although it is less reactive than

    
    -chloroacetamides.
    
Cyclization to Hydantoins (Core Application)

The most significant application of this compound is its conversion to hydantoins (imidazolidine-2,4-diones).

  • The Trigger: Upon treatment with a base (e.g., Sodium ethoxide or Triethylamine), the urea nitrogen distal to the chloropropanoyl group (the N1 nitrogen attached to the fluorophenyl ring) becomes deprotonated.

  • The Cyclization: This nitrogen anion attacks the

    
    -chloro carbon in an intramolecular 
    
    
    
    reaction, expelling chloride and closing the 5-membered ring.
  • Outcome: This yields 1-(2-fluorophenyl)-5-methylhydantoin , a privileged scaffold in medicinal chemistry often explored for anticonvulsant and anti-arrhythmic activity.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea

Safety Note: Isocyanates are potent sensitizers and lachrymators. Perform all operations in a fume hood.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 2-fluoroaniline (10 mmol) and anhydrous Dichloromethane (DCM) (20 mL). Cool to 0°C under nitrogen atmosphere.

  • Addition: Dropwise add a solution of 2-chloropropanoyl isocyanate (10.5 mmol, 1.05 eq) in DCM (5 mL) over 15 minutes.

    • Why: Controlling the addition rate prevents exotherms that could degrade the isocyanate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting aniline spot should disappear.

  • Workup: The product often precipitates directly from DCM.

    • If Solid: Filter the white precipitate and wash with cold DCM (2 x 5 mL).

    • If Soluble: Concentrate the solvent to ~5 mL and add Hexane (20 mL) to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Cyclization to Hydantoin Derivative

Context: Validation of the scaffold's reactivity.

  • Dissolve CID 43114805 (1 mmol) in anhydrous Ethanol (5 mL).

  • Add Triethylamine (1.5 mmol) or Potassium Carbonate (2 mmol).

  • Reflux the mixture for 3–6 hours.

  • Cool to room temperature and pour into ice water (20 mL).

  • Filter the resulting solid (the hydantoin) and dry under vacuum.

Part 5: Handling & Safety Profile

While specific toxicology data for CID 43114805 is limited, its structural class dictates the following precautions:

Hazard ClassRisk DescriptionMitigation
Skin Sensitization

-halo carbonyls are potential alkylating agents capable of haptenizing proteins.
Double-glove (Nitrile); wash immediately upon contact.
Respiratory Irritation Dust or aerosols may irritate mucous membranes.Use local exhaust ventilation; wear N95/P2 mask if handling powder.
Stability Susceptible to hydrolysis in moist air (releasing HCl and urea fragments).Store at -20°C in a desiccator.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43114805, 3-(2-chloropropanoyl)-1-(2-fluorophenyl)urea. Retrieved from [Link]

  • Avalos, M., et al. (1995).Facile Synthesis of 1-Arylhydantoins from N-Aryl-N'-acylureas. Tetrahedron.
  • Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Urea Derivatives. Chemical Reviews.[3] (Mechanistic insights into isocyanate addition).

Sources

Introduction: The Phenylurea Scaffold and the Strategic Imperative of Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Phenylureas

Substituted phenylurea compounds are a cornerstone of modern medicinal chemistry and agrochemical science, demonstrating a remarkable versatility in their biological activities.[1] The core N,N'-disubstituted urea moiety serves as an exceptional scaffold, primarily due to its capacity to act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as protein kinases.[1] This has led to their development as potent anticancer agents, herbicides, and insect growth regulators.[2][3][4]

The strategic incorporation of fluorine into the phenylurea scaffold has become a paramount strategy in drug discovery for optimizing molecular properties.[5][6] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.[7][8] Fluorination can alter electronic distributions, modulate the acidity (pKa) of nearby protons, block metabolic oxidation sites, and enhance membrane permeability.[6][9][10] This guide provides a detailed exploration of the structure-activity relationships of fluorinated phenylureas, elucidating the causal links between specific fluorination patterns and biological outcomes, grounded in field-proven experimental insights.

The Impact of Aromatic Fluorination on Biological Activity

The position, number, and nature of fluorine-containing substituents on the phenyl ring are critical determinants of a compound's biological activity. The process of exploring these modifications is a foundational aspect of establishing a clear structure-activity relationship (SAR).[11]

Kinase Inhibition: A Primary Anticancer Mechanism

Many fluorinated phenylureas exert their anticancer effects by inhibiting protein kinases, enzymes that are often dysregulated in cancer.[12] These compounds typically function as "Type II" inhibitors, binding to the ATP-binding pocket and an adjacent allosteric site, often involving a key hydrogen bond between the urea N-H and the kinase hinge region.

A prime example is Sorafenib, a multi-kinase inhibitor approved for cancer treatment, which features a p-trifluoromethylphenyl moiety. The trifluoromethyl (CF₃) group is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule. This can enhance binding affinity and also block a potential site of metabolism, thereby improving the drug's metabolic stability and oral bioavailability.[13][14]

Causality of Fluorine Substitution in Kinase Inhibition:

  • Electronic Modulation: Electron-withdrawing fluorine substituents (e.g., -F, -CF₃) can decrease the pKa of the urea N-H protons. This polarization enhances the hydrogen-bonding capability with the kinase hinge region, a critical interaction for inhibitory activity.

  • Metabolic Blocking: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes. Introducing a fluorine atom at a metabolically liable position (a "metabolic hotspot") can prevent this oxidation, increasing the compound's half-life and bioavailability.[9][13]

  • Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, potentially pre-organizing it for a more favorable binding pose within the target protein.[6]

A study on furo[2,3-d]pyrimidine-based kinase inhibitors found that a derivative with a 2-fluoro-5-trifluoromethylphenyl terminal moiety was a potent dual inhibitor of Tie-2 and VEGFR-2 kinases, with IC₅₀ values below 3 nM.[15] This highlights how multiple fluorine substitutions can be synergistic in enhancing potency.

Table 1: SAR of Fluorinated Phenylurea Kinase Inhibitors
Compound IDPhenyl Ring SubstitutionTarget Kinase(s)IC₅₀ (µM)Key Insights
1g 3-(4-chloro-3-(trifluoromethyl)phenyl)Hela, Eca-109, A549, MCF-71.47 - 6.79The meta-substituted CF₃ group combined with a chloro-substituent provides broad-spectrum antiproliferative activity.[2]
19 2-fluoro-5-trifluoromethylphenylTie-2, VEGFR-2< 0.003The combination of ortho-fluoro and meta-CF₃ substitutions leads to exceptionally potent dual inhibition.[15]
Sorafenib 4-chloro-3-(trifluoromethyl)phenylVEGFR, PDGFR, Raf0.09 (VEGFR2)The CF₃ group is crucial for both potency and metabolic stability.
Regorafenib 4-chloro-3-(trifluoromethyl)phenylVEGFR, PDGFR, Raf, Kit0.019 (VEGFR2)An additional fluorine on a central phenyl ring (compared to Sorafenib) further modulates activity.

Logical Workflow for a Fluorinated Phenylurea SAR Study

A systematic SAR study is crucial for optimizing a lead compound. The workflow is an iterative cycle of design, synthesis, and testing, where each cycle provides insights that guide the next. This process ensures that modifications are logical and data-driven rather than stochastic.[11]

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Iteration cluster_3 In Vivo Validation A Lead Compound Identification (e.g., HTS, Fragment Screening) B Computational Modeling (Docking, FEP) A->B Guide Design C Design Analogue Library (Vary F position/number) B->C D Chemical Synthesis C->D E Primary Screening (e.g., Kinase Inhibition Assay) D->E F Cellular Potency (e.g., MTT Assay) E->F G ADME Profiling (Metabolic Stability, Permeability) F->G H Data Analysis & SAR Generation G->H I Lead Optimization H->I I->C Iterative Design Cycle J Xenograft Models I->J Promising Leads K Pharmacokinetic Studies J->K

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Mechanism of Action Visualization: Phenylurea at the Kinase ATP Site

The following diagram illustrates the hypothetical binding mode of a fluorinated phenylurea inhibitor within the ATP-binding pocket of a protein kinase. This visualization conceptualizes the key interactions that drive inhibitory activity.

MOA_Diagram Hypothetical Binding of a Fluorinated Phenylurea in a Kinase Active Site cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Fluorinated Phenylurea Hinge Hinge Region (e.g., Glu, Ala) Gatekeeper Gatekeeper Residue (e.g., Thr) Hydrophobic Hydrophobic Pocket DFG_Motif DFG Motif Urea (-NH-CO-NH-) Urea->Hinge H-Bond (Key Interaction) Phenyl_F Fluorinated Phenyl Ring (e.g., -CF3) Phenyl_F->Gatekeeper Steric/Electronic Influence Phenyl_F->Hydrophobic Hydrophobic Interaction Distal_Group Distal Lipophilic Group Distal_Group->DFG_Motif van der Waals Interaction

Caption: Key interactions of a phenylurea inhibitor within a kinase active site.

Experimental Protocols: A Self-Validating System

Trustworthy SAR data relies on robust and reproducible experimental protocols. The methodologies described below are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Synthesis of a Fluorinated Phenylurea Analogue

This protocol describes the standard synthesis of a phenylurea derivative from a fluorinated aniline and a phenyl isocyanate.

Objective: To synthesize N-(4-fluorophenyl)-N'-(3-trifluoromethylphenyl)urea.

Materials:

  • 4-fluoroaniline

  • 3-(Trifluoromethyl)phenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoroaniline (1.0 eq) in anhydrous DCM.

  • Reagent Addition: While stirring at room temperature, add 3-(trifluoromethyl)phenyl isocyanate (1.05 eq) dropwise to the solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes/ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of fluorine can be further confirmed with ¹⁹F NMR.

Self-Validation: The purity of the final compound is validated by multiple independent analytical techniques (NMR, HRMS), ensuring that biological activity is attributed to the correct molecule.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a cancer cell line (e.g., MCF-7).[2]

Materials:

  • MCF-7 human breast cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized fluorinated phenylurea compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. The final DMSO concentration should be kept constant and low (<0.5%). Replace the old medium with the medium containing the test compounds.

    • Controls: Include wells with vehicle control (DMSO only) and wells with no cells (blank). A positive control (e.g., Doxorubicin) should also be included.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The inclusion of vehicle, blank, and positive controls ensures that the observed effects are due to the compound itself and allows for the normalization of the data, validating the calculated IC₅₀.

Conclusion and Future Perspectives

The structure-activity relationship of fluorinated phenylureas is a rich and productive field of research. The strategic placement of fluorine atoms is a proven method for enhancing potency, selectivity, and pharmacokinetic properties, particularly in the development of kinase inhibitors for oncology.[5][13] The principles outlined in this guide—understanding electronic effects, blocking metabolic liabilities, and leveraging conformational control—provide a rational framework for the design of next-generation therapeutics.

Future efforts will likely focus on the use of more complex fluorinated motifs beyond simple -F and -CF₃ groups, such as -OCF₃, -SF₅, and fluorinated aliphatic rings, which are becoming more accessible through advances in synthetic chemistry.[16] Furthermore, the integration of computational methods, such as free-energy perturbation (FEP) for predicting the impact of fluorination on binding affinity, will continue to refine the design process, making it more predictive and efficient.[17][18] The continued exploration of this chemical space promises to yield novel compounds with superior efficacy and safety profiles for a range of diseases.

References

  • Gao, Y., Liu, C., Zhang, Y., Li, Y., Wang, L., Fan, J., Mi, M., & Li, K. (2021). Design, Synthesis and Antitumor Assessment of Phenylureas Bearing 5-Fluoroindolin-2-one Moiety. PubMed. Available at: [Link]

  • Xu, B., Liu, Y., Song, H., Tan, C., & Zhang, H. (2011). Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators. PubMed. Available at: [Link]

  • Dast-Amouz, S., Ghandi, M., & Alizadeh, Z. (2017). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central (PMC). Available at: [Link]

  • Kirkpatrick, J. D., et al. (2022). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. Available at: [Link]

  • de Mattos, M. C., et al. (n.d.). Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. ResearchGate. Available at: [Link]

  • Shi, D., & Rong, S. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. PubMed. Available at: [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central (PMC). Available at: [Link]

  • Meagher, J. L., & Rettie, A. E. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. Available at: [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed. Available at: [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Scheme 40: Synthesis of series of β-fluorinated Phe derivatives using... ResearchGate. Available at: [Link]

  • Thompson, A. L., & O'Hagan, D. (n.d.). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Taylor & Francis Online. Available at: [Link]

  • Thompson, A. L., & O'Hagan, D. (2019). Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed. Available at: [Link]

  • Musumeci, F., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PubMed Central (PMC). Available at: [Link]

  • El-Damasy, A. K. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]

  • Banks, R. E., et al. (2001). Metabolism of fluorine-containing drugs. PubMed. Available at: [Link]

  • Marlatt, V. L., et al. (2017). Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity. PubMed. Available at: [Link]

  • Maienfisch, P., & Hall, R. G. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA. Available at: [Link]

  • Hu, H. (2021). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. Available at: [Link]

  • N/A. (n.d.). Fluorinated and thiourea anticancer agents. ResearchGate. Available at: [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • N/A. (n.d.). The role of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]

  • N/A. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

  • N/A. (2026). Fluorine in Medicinal Chemistry: A Review of Anticancer Agents. ResearchGate. Available at: [Link]

  • Zubenko, A., & Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. PubMed Central (PMC). Available at: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]

  • Gapsys, V., et al. (2019). Computational Fluorine Scanning Using Free-Energy Perturbation. PubMed. Available at: [Link]

  • Kumar, P., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central (PMC). Available at: [Link]

  • Daunoravicius, D., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]

  • Liu, S., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PubMed Central (PMC). Available at: [Link]

  • N/A. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link]

  • Lin, H., et al. (2014). Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. PubMed. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. Available at: [Link]

  • N/A. (2025). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Available at: [Link]

  • Tektas, M., et al. (2018). Comparative DFT Computational Studies with Experimental Investigations for Novel Synthesized Fluorescent Pyrazoline Derivatives. PubMed. Available at: [Link]

Sources

Unveiling the Cytokinin-Like Potential of Chloropropanoyl Urea Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Plant Growth Regulators

Cytokinins are a class of phytohormones pivotal to the regulation of plant growth and development, orchestrating processes such as cell division, shoot initiation, and leaf senescence.[1] The discovery of synthetic compounds that mimic the activity of natural cytokinins has opened new avenues in agriculture and biotechnology. Among these, phenylurea-type derivatives like Thidiazuron (TDZ) and Forchlorfenuron (CPPU) have demonstrated potent biological effects, often exceeding those of their natural adenine-type counterparts.[2][3][4] This guide delves into the scientific exploration of a specific, potentially novel class of synthetic molecules: chloropropanoyl urea compounds , and provides a comprehensive framework for their evaluation as cytokinin-like agents.

This document is intended for researchers, scientists, and professionals in the field of drug development and plant science. It offers a structured approach to investigating the synthesis, biological activity, and mechanism of action of chloropropanoyl urea derivatives. The methodologies detailed herein are designed to provide a robust and self-validating system for the comprehensive assessment of these compounds' cytokinin-like potential.

Part 1: Synthesis of Chloropropanoyl Urea Derivatives

The synthesis of N-aryl-N'-(chloropropanoyl)urea compounds can be achieved through several established synthetic routes. A common and effective method involves the reaction of an appropriately substituted aryl isocyanate with 2-chloropropionamide or, more directly, the reaction of an aryl amine with 2-chloropropionyl isocyanate. A representative reaction scheme is outlined below.

A general one-pot synthesis method involves the reaction of an aryl amine with chlorosulfonyl isocyanate, followed by in situ hydrolysis to yield the corresponding urea derivative.[5] This can be adapted for the synthesis of N-aryl-N'-(chloropropanoyl)ureas.

General Synthesis Protocol:

  • Formation of the Isocyanate (if not commercially available): 2-chloropropionyl chloride can be reacted with sodium azide to form 2-chloropropionyl azide, which upon thermal Curtius rearrangement, yields 2-chloropropionyl isocyanate.

  • Urea Formation: The desired substituted aniline is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • To this solution, an equimolar amount of 2-chloropropionyl isocyanate is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • The resulting precipitate is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography.

The structure of the synthesized compounds should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry.[6]

Part 2: Biological Evaluation of Cytokinin-Like Activity

A series of well-established bioassays can be employed to determine the cytokinin-like activity of the synthesized chloropropanoyl urea compounds. These assays are based on the principle of observing a specific physiological response in plant tissues that is characteristic of cytokinin action.

Tobacco Callus Bioassay

The tobacco callus bioassay is a classic and reliable method for assessing cytokinin activity, based on the induction of cell division and proliferation in tobacco pith callus tissue.[7][8][9][10][11]

Experimental Protocol:

  • Establishment of Tobacco Callus Cultures:

    • Sterilize tobacco seeds (e.g., Nicotiana tabacum cv. Wisconsin No. 38) and germinate them on a hormone-free Murashige and Skoog (MS) medium.

    • Excise pith parenchyma from the stems of sterile plantlets and place it on a callus induction medium containing MS salts, vitamins, sucrose, and an auxin (e.g., 2,4-Dichlorophenoxyacetic acid).

    • Subculture the resulting callus every 3-4 weeks.

  • Bioassay Procedure:

    • Transfer small, uniform pieces of established callus (approximately 50-100 mg) to a fresh MS medium supplemented with a suboptimal concentration of auxin (e.g., indole-3-acetic acid, IAA) and varying concentrations of the test chloropropanoyl urea compound.

    • Include a negative control (no cytokinin) and positive controls (e.g., trans-zeatin, kinetin, TDZ) at a range of concentrations.

    • Culture the callus in the dark at 25 ± 2°C for 4-5 weeks.

    • Determine the fresh weight of the callus at the end of the incubation period.

  • Data Analysis:

    • Plot the mean fresh weight of the callus against the logarithm of the compound concentration.

    • Determine the concentration that yields half-maximal response (EC50) for each compound.

    • Compare the activity of the test compounds to that of the positive controls.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start with established tobacco callus transfer Transfer callus to test medium start->transfer culture Culture in dark (4-5 weeks, 25°C) transfer->culture measure Measure final fresh weight culture->measure plot Plot dose-response curve measure->plot determine Determine EC50 plot->determine

Caption: Workflow for the Tobacco Callus Bioassay.
Radish Cotyledon Expansion Bioassay

This rapid bioassay measures the ability of a compound to promote the expansion of excised radish cotyledons, a process stimulated by cytokinins.[1][5][12][13]

Experimental Protocol:

  • Seed Germination:

    • Germinate radish seeds (Raphanus sativus) on moist filter paper in Petri dishes in complete darkness for 48-72 hours at 25-28°C.

  • Bioassay Procedure:

    • Excise the cotyledons from the seedlings under a dim green light.

    • Weigh the initial fresh weight of groups of cotyledons (e.g., 5-10 cotyledons per replicate).

    • Float the cotyledons in Petri dishes containing a buffered solution (e.g., potassium phosphate buffer) with various concentrations of the test compounds.

    • Include negative and positive controls as in the tobacco callus assay.

    • Incubate the dishes in the dark at 25-28°C for 48-72 hours.

    • Blot the cotyledons dry and record their final fresh weight.

  • Data Analysis:

    • Calculate the percentage increase in fresh weight for each treatment.

    • Plot the percentage increase in fresh weight against the logarithm of the compound concentration to determine the EC50.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis germinate Germinate radish seeds in darkness excise Excise cotyledons germinate->excise weigh_initial Record initial fresh weight excise->weigh_initial incubate Incubate with test compounds in dark weigh_initial->incubate weigh_final Record final fresh weight incubate->weigh_final calculate Calculate % weight increase weigh_final->calculate plot Plot dose-response calculate->plot

Caption: Workflow for the Radish Cotyledon Expansion Bioassay.

Part 3: Mechanistic Investigations

To understand how chloropropanoyl urea compounds exert their cytokinin-like effects, it is essential to investigate their interaction with the cytokinin signaling pathway.

Cytokinin Receptor Binding Assay

This assay directly measures the affinity of the test compounds for cytokinin receptors, providing evidence of a direct interaction. The assay can be performed using membrane fractions isolated from plants or heterologously expressed receptors.[2][6][14]

Experimental Protocol:

  • Receptor Preparation:

    • Isolate membrane fractions from plant tissues known to express cytokinin receptors (e.g., Arabidopsis thaliana seedlings).

    • Alternatively, express a specific cytokinin receptor (e.g., AHK3 or CRE1/AHK4) in a heterologous system like E. coli or yeast.[6]

  • Competitive Binding Assay:

    • Incubate the membrane preparation or expressed receptor with a constant concentration of a radiolabeled cytokinin (e.g., [3H]trans-zeatin).

    • Add increasing concentrations of the unlabeled test chloropropanoyl urea compound as a competitor.

    • Include controls for total binding (radiolabel only) and non-specific binding (radiolabel plus a large excess of unlabeled trans-zeatin).

    • Separate the bound and free radiolabel (e.g., by filtration) and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radiolabeled cytokinin against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled cytokinin).

    • The IC50 value is inversely proportional to the binding affinity of the test compound for the receptor.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Cytokinin signaling leads to the rapid transcriptional activation of a specific set of genes, known as cytokinin primary response genes. Measuring the expression of these marker genes in response to treatment with chloropropanoyl urea compounds can provide strong evidence of cytokinin pathway activation. The Type-A ARABIDOPSIS RESPONSE REGULATOR (ARR) genes are well-characterized cytokinin-inducible genes and serve as excellent markers.[1][2][3][4][7][12]

Experimental Protocol:

  • Plant Material and Treatment:

    • Grow Arabidopsis thaliana seedlings in liquid culture or on agar plates.

    • Treat the seedlings with a solution containing the test chloropropanoyl urea compound at a concentration determined to be active in the bioassays.

    • Include a mock-treated control and a positive control (e.g., trans-zeatin).

    • Harvest tissue samples at various time points after treatment (e.g., 0, 15, 30, 60, 120 minutes).

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the harvested tissues using a standard protocol or a commercial kit.

    • Synthesize first-strand cDNA from the RNA using a reverse transcriptase.

  • qRT-PCR:

    • Perform qRT-PCR using primers specific for Type-A ARR genes (e.g., ARR4, ARR5, ARR6, ARR7).

    • Use a housekeeping gene (e.g., ACTIN2 or UBIQUITIN10) as an internal control for normalization.

    • The reaction is typically performed in a real-time PCR system using a fluorescent dye like SYBR Green.

  • Data Analysis:

    • Calculate the relative gene expression levels using the 2-ΔΔCt method.

    • Compare the induction of the marker genes by the test compounds to that of the positive control. A significant upregulation of Type-A ARR genes is indicative of cytokinin-like activity.

G cluster_pathway Cytokinin Signaling Pathway CK Cytokinin (or Chloropropanoyl Urea) Receptor AHK Receptor (in ER membrane) CK->Receptor Binding Phosphorelay His-Asp Phosphorelay (AHP proteins) Receptor->Phosphorelay Phosphorylation TypeB_ARR Type-B ARR (in nucleus) Phosphorelay->TypeB_ARR Phosphorylation Transcription Transcription Activation TypeB_ARR->Transcription TypeA_ARR Type-A ARR Genes (e.g., ARR5, ARR7) Transcription->TypeA_ARR Upregulation Response Cytokinin Response Transcription->Response Feedback Negative Feedback TypeA_ARR->Feedback Feedback->Phosphorelay

Caption: Simplified Cytokinin Signaling Pathway.

Part 4: Structure-Activity Relationship (SAR) Studies

Systematic modification of the chemical structure of the chloropropanoyl urea compounds and subsequent biological testing can elucidate the key structural features required for cytokinin-like activity.

Key Structural Modifications to Investigate:

  • Aryl Ring Substituents: The nature, position, and number of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing groups have been shown to enhance activity in some phenylurea cytokinins.[3]

  • Chlorine Position on the Propanoyl Chain: The position of the chlorine atom (e.g., 2-chloro vs. 3-chloro) may influence binding affinity and metabolic stability.

  • Alkyl Chain Length: Varying the length of the acyl chain (e.g., chloroacetyl, chlorobutyroyl) can provide insights into the spatial requirements of the receptor binding pocket.

The results of these SAR studies can be summarized in a table to facilitate comparison.

Table 1: Hypothetical Structure-Activity Relationship Data for Chloropropanoyl Urea Derivatives

Compound IDAryl Substituent (R)Propanoyl MoietyTobacco Callus EC50 (µM)Radish Cotyledon EC50 (µM)Receptor Binding IC50 (µM)
CPU-1H2-Chloropropanoyl5.28.112.5
CPU-24-Cl2-Chloropropanoyl1.83.54.2
CPU-34-F2-Chloropropanoyl2.54.86.7
CPU-44-CH32-Chloropropanoyl8.915.225.1
CPU-5H3-Chloropropanoyl10.418.630.8
trans-Zeatin --0.10.50.2
TDZ --0.010.050.02

(Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.)

Conclusion

The framework presented in this technical guide provides a comprehensive and scientifically rigorous approach to evaluating the potential cytokinin-like activity of novel chloropropanoyl urea compounds. By systematically progressing from synthesis and initial biological screening to in-depth mechanistic studies and structure-activity relationship analysis, researchers can effectively characterize these molecules and identify promising candidates for further development. The insights gained from such investigations will not only expand our understanding of cytokinin biology but may also lead to the development of new and improved plant growth regulators for various applications in agriculture and biotechnology.

References

  • Letham, D. S. (1971). Regulators of Cell Division in Plant Tissues XII. A Cytokinin Bioassay Using Excised Radish Cotyledons. Request PDF. [Link]

  • Intra Radice. (n.d.). BIOASSAYS. Intra Radice. [Link]

  • Lomin, S. N., Krivosheev, D. M., Steklov, M. Y., Osolodkin, D. I., & Romanov, G. A. (2015). Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands. Journal of Experimental Botany, 66(7), 1851–1863. [Link]

  • Kovalenko, L., Gureev, M., Sviripa, V., Graskova, I., Zhidkova, E., & Kochetkov, K. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(11), 3598. [Link]

  • Dravnieks, D. E., & Skoog, F. (1969). Cytokinin Activation of Thiamine Biosynthesis in Tobacco Callus Cultures. Plant Physiology, 44(6), 866–870. [Link]

  • Nisler, J., Zatloukal, M., Popa, I., Doležal, K., & Spíchal, L. (2018). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. Frontiers in Plant Science, 9, 1225. [Link]

  • Ricci, A., Bertoletti, C., & Alpi, A. (2009). Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure. Plant Biology, 11(3), 262–272. [Link]

  • Khan, M. A., & Ungar, I. A. (1996). Response of Plant Hormone Bioassay to Paclobutrazol. ARC Journals. [Link]

  • Sheen, J. (2002). Quantitative real-time RT-PCR analysis of marker gene expression in response to different signals. ResearchGate. [Link]

  • Kovalenko, L., Gureev, M., Sviripa, V., Graskova, I., Zhidkova, E., & Kochetkov, K. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. PMC. [Link]

  • Rolli, E., Incerti, M., Brunoni, F., Vicini, P., & Ricci, A. (2012). Structure-activity relationships of N-phenyl-N'-benzothiazol-6-ylurea synthetic derivatives: cytokinin-like activity and adventitious rooting enhancement. Phytochemistry, 74, 159–165. [Link]

  • El-Showk, S., & El-Showk, S. (2012). Chemistry of Phenylurea Cytokinins. ResearchGate. [Link]

  • Voller, J., Zatloukal, M., Lenobel, R., Dolezal, K., Béres, T., Krystof, V., Spíchal, L., Niemann, P., Dzubák, P., Hajdúch, M., & Strnad, M. (2010). Anticancer activity of natural cytokinins: a structure-activity relationship study. Phytochemistry, 71(11-12), 1350–1359. [Link]

  • Unknown. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Semantic Scholar. [Link]

  • Mok, M. C., & Mok, D. W. S. (1987). Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. Semantic Scholar. [Link]

  • Schnable Lab. (2007). QUANTITATIVE RT-PCR PROTOCOL (SYBR Green I). Schnable Lab. [Link]

  • Unknown. (n.d.). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl. RSC Publishing. [Link]

  • Bruce, M. I., Zwar, J. A., & Kefford, N. P. (1965). Chemical structure and plant kinin activity— the activity of urea and thiourea derivatives. Life Sciences, 4(5), 461–466. [Link]

  • Unknown. (n.d.). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Arkivoc. [Link]

  • Verma, S. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. [Link]

  • Wang, Z., Zhang, J., Li, X., Wu, Q., Li, D., & Yang, S. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 27(19), 6683. [Link]

  • CN104987310A - Synthesis process of levosimendan. (n.d.).
  • Unknown. (n.d.). Preparation method of N-(2-propinyl)-glycolylurea. Eureka | Patsnap. [Link]

  • Ramazani, A., Gouranlou, F., & Joo, S. W. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(1), 125–130. [Link]

  • D'Agostino, I. B., Deruère, J., & Kieber, J. J. (2000). Characterization of the Response of the Arabidopsis Response Regulator Gene Family to Cytokinin. Plant Physiology, 124(4), 1706–1717. [Link]

  • To, J. P. C., Haberer, G., Ferreira, F. J., Deruère, J., Mason, M. G., Schaller, G. E., Alonso, J. M., Ecker, J. R., & Kieber, J. J. (2004). Type-A Arabidopsis Response Regulators Are Partially Redundant Negative Regulators of Cytokinin Signaling. The Plant Cell, 16(3), 658–671. [Link]

  • Einset, J. W. (1977). Biosynthesis of Cytokinins in Cytokinin-Autotrophic Tobacco Callus. Plant Physiology, 59(1), 45–47. [Link]

  • Lifeasible. (n.d.). Induction and Culture of Tobacco Callus. Lifeasible. [Link]

  • To, J. P. C., Haberer, G., Ferreira, F. J., Deruère, J., Mason, M. G., Schaller, G. E., Alonso, J. M., Ecker, J. R., & Kieber, J. J. (2004). Type-A Arabidopsis response regulators are partially redundant negative regulators of cytokinin signaling. The Plant Cell, 16(3), 658–671. [Link]

  • Schnable Lab. (2007). QUANTITATIVE RT-PCR PROTOCOL (SYBR Green I). Schnable Lab. [Link]

  • Let's Talk Academy. (n.d.). Effect of increased auxin–cytokinin ratio on tobacco callus organogenesis. CSIR NET LIFE SCIENCE COACHING - Let's Talk Academy. [Link]

  • Unknown. (n.d.). Callus induction and plant regeneration of tobacco Leaf explant. ResearchGate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical monograph on the chemical entity 2-fluoro-N-(3-chloropropanoyl)phenylurea (also systematically known as N-[(2-fluorophenyl)carbamoyl]-3-chloropropanamide).

Executive Summary

The compound 2-fluoro-N-(3-chloropropanoyl)phenylurea is a specialized acylurea intermediate, primarily utilized in the synthesis of nitrogen-containing heterocycles (such as dihydrouracils) and as a pharmacophore in the development of chitin synthesis inhibitors (insecticides) or specific kinase inhibitors.

This guide addresses a critical identification challenge: while the 2-chloropropanoyl isomer (alpha-chloro) is widely indexed in public databases (e.g., PubChem CID 43114805), the 3-chloropropanoyl isomer (beta-chloro) requested here is frequently a non-cataloged, transient intermediate in open literature. This document provides the definitive structural identification, synthetic pathways, and analytical differentiation required to validate this specific chemical entity.

Part 1: Chemical Identity & Nomenclature

Correct identification requires distinguishing this compound from its positional isomers. The "3-chloro" designation indicates a beta-chloro substituent, which significantly alters its reactivity compared to the alpha-chloro (2-chloro) analog.

Property Data / Description
Common Name 2-fluoro-N-(3-chloropropanoyl)phenylurea
Systematic Name N-[(2-fluorophenyl)carbamoyl]-3-chloropropanamide
Molecular Formula C₁₀H₁₀ClFN₂O₂
Molecular Weight 244.65 g/mol
Isomer Alert Distinct from: N-(2-chloropropanoyl)-N'-(2-fluorophenyl)urea (CAS: 160086-47-5 / CID: 43114805).[1] The 3-chloro isomer has a linear -CH₂CH₂Cl tail, whereas the 2-chloro has a branched -CH(Cl)CH₃ tail.
SMILES ClCCC(=O)NC(=O)Nc1ccccc1F
InChI Key (Theoretical) XMHPNSLHYGRMOM-UHFFFAOYSA-N (Note: Isomer specific)
CAS Number Search Strategy

A direct search of open-access databases (PubChem, ChemSpider) reveals that the 3-chloropropanoyl isomer is not standardly indexed with a public CAS number. It is likely indexed in proprietary databases (SciFinder/Reaxys) under the systematic name Propanamide, 3-chloro-N-[[(2-fluorophenyl)amino]carbonyl]- .

  • Actionable Advice: If purchasing, request the Certificate of Analysis (CoA) specifically verifying the beta-chloro structure via NMR (see Part 4) to avoid receiving the more common alpha-chloro isomer.

Part 2: Synthetic Pathways & Methodology

The synthesis of this acylurea relies on the nucleophilic addition of an aniline to an isocyanate or the acylation of a urea. The Isocyanate Method is preferred for higher purity and yield, avoiding the formation of symmetric urea byproducts.

Method A: The Isocyanate Route (Preferred)

This pathway involves the reaction of 2-fluoroaniline with 3-chloropropionyl isocyanate.

  • Reagents: 2-Fluoroaniline (1.0 eq), 3-Chloropropionyl isocyanate (1.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Conditions: 0°C to Room Temperature (RT), inert atmosphere (

    
    ).
    
  • Mechanism: The lone pair on the aniline nitrogen attacks the electrophilic carbon of the isocyanate group.

Method B: The Acyl Chloride Route

Reaction of 2-fluorophenylurea with 3-chloropropionyl chloride.

  • Reagents: 2-Fluorophenylurea (1.0 eq), 3-Chloropropionyl chloride (1.2 eq).

  • Solvent: Refluxing Toluene or 1,2-Dichloroethane.

  • Catalyst: Often requires

    
     or Lewis acid to drive acylation on the urea nitrogen rather than oxygen.
    
Visualizing the Synthesis & Cyclization Logic

The following diagram illustrates the synthesis and the critical cyclization pathway (formation of dihydrouracil), which is the primary reason for synthesizing this compound.

SynthesisPathway Aniline 2-Fluoroaniline (Nucleophile) Intermediate TARGET COMPOUND: 2-fluoro-N-(3-chloropropanoyl)phenylurea (Open Chain) Aniline->Intermediate Nucleophilic Addition (DCM, 0°C) Isocyanate 3-Chloropropionyl Isocyanate (Electrophile) Isocyanate->Intermediate Base Base Treatment (e.g., NaOEt) Intermediate->Base Activation Cyclized 1-(2-fluorophenyl)-5,6-dihydrouracil (Heterocycle Product) Base->Cyclized Intramolecular Cyclization (-HCl)

Figure 1: Synthetic pathway from precursors to the target acylurea and its subsequent cyclization to a dihydrouracil derivative.

Part 3: Analytical Characterization (Self-Validating Protocol)

To ensure scientific integrity, you must distinguish the 3-chloropropanoyl (target) from the 2-chloropropanoyl (impurity/isomer).

1. Proton NMR (

H-NMR) Distinction

This is the definitive test.

  • Target (3-chloropropanoyl):

    • Look for two distinct triplets (or multiplets) in the aliphatic region (approx.

      
       2.8 and 
      
      
      
      3.8 ppm) corresponding to the
      
      
      linkage.
    • Pattern:

      
       or 
      
      
      
      system.
  • Isomer (2-chloropropanoyl):

    • Look for a doublet (methyl group,

      
       1.7 ppm) and a quartet  (methine proton, 
      
      
      
      4.5 ppm).
    • Absence of triplets confirms the wrong isomer.

2. Infrared Spectroscopy (IR)
  • Carbonyl Bands: Acylureas typically show two distinct carbonyl stretches.

    • Urea C=O:

      
      
      
    • Amide C=O:

      
       (often higher frequency due to electron withdrawal).
      
  • NH Stretch:

    
     (broad).
    
3. Mass Spectrometry (MS)
  • Molecular Ion:

    
     (for 
    
    
    
    ).
  • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine.

  • Fragmentation: Loss of the 2-fluoroaniline moiety (

    
    ) is a characteristic fragment.
    
Part 4: Applications in Drug Discovery

Researchers utilize this scaffold primarily for two objectives:

  • Dihydrouracil Synthesis: Upon treatment with a base (e.g., Sodium Ethoxide), the nitrogen attached to the phenyl ring attacks the beta-carbon, displacing the chloride. This cyclization yields 1-(2-fluorophenyl)-5,6-dihydrouracil , a scaffold found in herbicides and certain anticonvulsant research.

  • Kinase Inhibition: The acylurea motif mimics the binding of ATP in certain kinase pockets, capable of forming bidentate hydrogen bonds with the hinge region of enzymes.

References
  • Ismail, M., & Yamin, B. M. (2009).[2] Structure and conformation of N-(3-chloropropionyl)-N'-phenylthiourea derivatives. Acta Crystallographica Section E. Link (Analogous structural characterization).

  • Movsisyan, M., et al. (2018).[3] Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride. Chemistry – A European Journal, 24(45). Link (Precursor synthesis).

  • PubChem Database. (2025).[4] Compound Summary for CID 43114805 (2-chloro isomer). National Center for Biotechnology Information. Link (Reference for isomer differentiation).

  • Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences. Link (General urea synthesis protocols).

Sources

Methodological & Application

Application Note: Synthesis of N-(2-Fluorophenylcarbamoyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthetic protocol for the coupling of 3-chloropropanamide (nucleophile) with 2-fluorophenyl isocyanate (electrophile) to form the N-acylurea derivative, N-(2-fluorophenylcarbamoyl)-3-chloropropanamide .

This reaction is a critical intermediate step in the synthesis of dihydrouracil scaffolds, which are prominent in pharmaceutical compounds (e.g., androgen receptor antagonists). The protocol emphasizes moisture control and thermal activation to overcome the inherent low nucleophilicity of primary amides.

Key Reaction:



Scientific Logic & Mechanism[1]

Mechanistic Insight

The reaction involves the nucleophilic addition of the amide nitrogen to the electrophilic carbon of the isocyanate group.

  • Challenge: Primary amides (

    
    ) are weak nucleophiles due to the resonance delocalization of the nitrogen lone pair into the carbonyl group.
    
  • Activation: Thermal energy (reflux in toluene, ~110°C) is required to overcome the activation energy barrier.

  • Selectivity: The 2-fluoro substituent on the isocyanate ring exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the isocyanate carbon, which facilitates the attack despite the steric hindrance at the ortho position.

Pathway Diagram (Graphviz)

The following diagram illustrates the reaction workflow and the competing cyclization pathway that researchers must monitor.

ReactionPathway cluster_legend Legend Reactants Reactants (3-chloropropanamide + 2-fluorophenyl isocyanate) Transition Transition State (Nu Attack on Isocyanate) Reactants->Transition Reflux Toluene (110°C) AcylUrea Target Product (Linear Acylurea) Transition->AcylUrea Proton Transfer Cyclization Potential Side Product (Dihydrouracil Derivative) AcylUrea->Cyclization Excess Heat or Base Presence Workup Precipitation & Filtration AcylUrea->Workup Cooling to 25°C key Blue: Input | Green: Target | Red: Side Reaction

Figure 1: Reaction pathway for N-acylurea formation and potential downstream cyclization.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]RoleCAS No. (Ref)
3-Chloropropanamide 107.541.0Nucleophile
2-Fluorophenyl isocyanate 137.111.1Electrophile
Toluene (Anhydrous) 92.14SolventMedium
n-Heptane 100.20WashAnti-solvent
Equipment Setup
  • Reaction Vessel: 100 mL 2-neck Round Bottom Flask (RBF).

  • Condenser: Reflux condenser fitted with a drying tube (CaCl₂ or Drierite) or an inert gas balloon (Argon/Nitrogen).

  • Heating: Oil bath with magnetic stirring plate.

  • Safety: Fume hood (Isocyanates are lachrymators and sensitizers).

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry or oven-dry the glassware to remove surface moisture. Rationale: Isocyanates hydrolyze rapidly to amines and CO₂ in the presence of water, destroying the stoichiometry.

  • Charge the RBF with 3-chloropropanamide (10 mmol, 1.07 g).

  • Add Anhydrous Toluene (20 mL). The amide may not fully dissolve at room temperature (suspension).

Step 2: Addition

  • Add 2-fluorophenyl isocyanate (11 mmol, 1.51 g, ~1.25 mL) via syringe.

  • Note: A slight excess (1.1 equiv) is used to drive the reaction to completion, as the isocyanate is the liquid component and easier to wash away than unreacted amide.

Step 3: Reaction (Thermal Activation)

  • Heat the mixture to reflux (approx. 110°C) with vigorous stirring.

  • Maintain reflux for 16–24 hours .

  • Observation: The suspension typically clears as the reaction proceeds and the temperature rises, followed by the potential formation of a new precipitate (the acylurea) as the concentration increases or upon cooling.

Step 4: Workup & Isolation

  • Remove the flask from the heat source and allow it to cool slowly to room temperature (20–25°C).

  • Crystallization:[3] The target N-acylurea is generally less soluble in toluene than the starting materials. If no precipitate forms, cool the flask further in an ice bath (0–4°C) for 30 minutes.

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold toluene (2 x 5 mL) followed by n-heptane (2 x 10 mL) to remove unreacted isocyanate.

Step 5: Purification (Optional)

  • If the product purity is <95% (by HPLC/NMR), recrystallize from Ethanol or an Ethanol/Water mixture.

  • Warning: Do not heat in protic solvents for extended periods to avoid solvolysis.

Data Analysis & Validation

Expected Analytical Results
MethodExpected Signal / Characteristic
Appearance White to off-white crystalline solid.
1H NMR (DMSO-d6) δ 10.5-11.0 ppm: Singlet (NH, urea, deshielded).δ 3.8 ppm: Triplet (CH₂-Cl).δ 2.8 ppm: Triplet (CH₂-C=O).Aromatic Region: Multiplets corresponding to 2-fluorophenyl.
IR Spectroscopy 1700-1720 cm⁻¹: C=O (Acyl urea carbonyls).3200-3400 cm⁻¹: N-H stretch.
Troubleshooting Guide
  • Issue: No Precipitate.

    • Cause: Product is too soluble in toluene.

    • Solution: Concentrate the solvent volume by 50% using a rotary evaporator, then add excess n-heptane to force precipitation.

  • Issue: Low Yield.

    • Cause: Moisture ingress hydrolyzed the isocyanate.[2]

    • Solution: Ensure strictly anhydrous conditions; increase isocyanate equivalents to 1.2.

Safety & Handling (Critical)

  • Isocyanates: Highly toxic by inhalation and skin contact. Known sensitizers. All transfers must occur in a fume hood. Neutralize glassware with 10% aqueous ammonia/ethanol after use.

  • 3-Chloropropanamide: Potential alkylating agent. Handle with gloves.

References

  • General Synthesis of Acylureas: Wiley, P. F. (1949). The Reaction of Amides with Isocyanates.[1][3][4][5][6][7][8][9][10] Journal of the American Chemical Society, 71(11), 3746–3748.

  • Isocyanate Reactivity: Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457–496.

  • Dihydrouracil Precursors: Logemann, W., & Shaw, G. (1957). Structure and reactions of acylureas. Chemistry & Industry.[11] (Contextual grounding for the 3-chloropropanamide cyclization pathway).

  • PubChem Compound Summary: 3-Chloropropanamide (CID 79982).[12]

Sources

Application Note: Synthesis of N-Acyl Urea Derivatives and Dihydrouracils using 3-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 3-chloropropionyl chloride (3-CPC) in the modification of urea derivatives. Unlike simple acyl chlorides, 3-CPC is a bifunctional "linchpin" reagent containing both a highly reactive acyl chloride and a moderately reactive alkyl chloride.[1]

This dual-reactivity allows for a two-stage synthetic strategy:

  • N-Acylation: Rapid formation of the linear N-(3-chloropropionyl)urea.

  • Cyclization: Intramolecular alkylation to form 5,6-dihydrouracils , a critical pharmacophore in oncology (e.g., 5-FU catabolism modulators) and CNS therapeutics.[1][2]

Chemical Mechanism & Pathway

The reaction proceeds via an addition-elimination mechanism at the carbonyl center, followed by an optional intramolecular nucleophilic substitution (


) to close the pyrimidine ring.[1]
Reaction Pathway Diagram

ReactionPathway cluster_inputs Reagents cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization Urea Urea / Substituted Urea Intermediate Tetrahedral Intermediate Urea->Intermediate Nucleophilic Attack CPC 3-Chloropropionyl Chloride CPC->Intermediate LinearProduct N-(3-chloropropionyl)urea (Linear) Intermediate->LinearProduct -HCl (Elimination) HCl HCl Byproduct Intermediate->HCl Dihydrouracil 5,6-Dihydrouracil (Cyclic) LinearProduct->Dihydrouracil Base/Heat (Intramolecular SN2)

Figure 1: Sequential pathway from urea acylation to dihydrouracil cyclization.[1][2]

Materials & Safety Management

Critical Hazard Warning: 3-Chloropropionyl chloride is a potent lachrymator and corrosive agent. It hydrolyzes rapidly to release HCl gas.

ReagentCAS No.[3][4][5]Hazard ClassHandling Requirement
3-Chloropropionyl Chloride 625-36-5Corrosive, Toxic (Inhalation)Fume hood, double gloves, quench with aqueous base.[1]
Urea 57-13-6IrritantStandard PPE.
Pyridine 110-86-1Flammable, ToxicUse as acid scavenger; handle in hood.[1]
Toluene 108-88-3Flammable, ReprotoxicDry solvent required to prevent hydrolysis.[1]

Experimental Protocols

Protocol A: Synthesis of Linear N-(3-chloropropionyl)urea

This protocol isolates the open-chain intermediate.[1] This is useful if you intend to functionalize the alkyl chloride with a different nucleophile (e.g., amines, thiols) rather than cyclizing it.[1][2]

Reagents:

  • Urea (6.0 g, 100 mmol)[1][2]

  • 3-Chloropropionyl chloride (12.7 g, 100 mmol)[1][2]

  • Anhydrous Toluene (100 mL)

  • Optional: Pyridine (8.0 g, 100 mmol) if acid-sensitive functional groups are present.[1][2]

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize HCl evolution.

  • Dissolution: Suspend Urea (6.0 g) in anhydrous Toluene (100 mL). Note: Urea is sparingly soluble in toluene; the reaction proceeds as a heterogeneous mixture.[1]

  • Addition: Add 3-Chloropropionyl chloride (12.7 g) dropwise over 30 minutes at room temperature.

    • Observation: If pyridine is used, a white precipitate (pyridinium hydrochloride) will form immediately.[1][2] If no base is used, HCl gas evolution will be observed.[1][2]

  • Reaction:

    • Method A (With Base): Stir at room temperature for 4 hours.

    • Method B (Thermal): Heat the mixture to mild reflux (80°C) for 2 hours to drive off HCl.

  • Workup:

    • Cool the mixture to 0°C.

    • Filter the solid precipitate.

    • Wash the solid with cold toluene (2 x 20 mL) and cold water (2 x 50 mL) to remove unreacted urea and salts.

  • Purification: Recrystallize from ethanol/water (1:1).

    • Target Yield: 75-85%

    • Appearance: White crystalline needles.

Protocol B: Cyclization to 5,6-Dihydrouracil

This protocol drives the reaction to the cyclic pharmacophore.[1]

Reagents:

  • N-(3-chloropropionyl)urea (prepared in Protocol A)[1]

  • Sodium Hydroxide (2M aqueous solution)[1][2]

  • Ethanol

Procedure:

  • Dissolution: Dissolve N-(3-chloropropionyl)urea (10 mmol) in Ethanol (20 mL).

  • Cyclization: Add NaOH (2M, 15 mL) slowly. The pH should be >10.

  • Heating: Heat the mixture to 60°C for 1 hour.

    • Mechanism:[1][6][7][8] The base deprotonates the distal urea nitrogen (

      
      ), which then attacks the 
      
      
      
      -carbon, displacing the chloride.[1]
  • Neutralization: Cool to room temperature and acidify carefully with 1M HCl to pH 6.

  • Isolation: The product, 5,6-dihydrouracil, will precipitate upon cooling/concentration.[1][2] Filter and dry.[7]

Critical Analysis & Troubleshooting (E-E-A-T)

Solvent Effects on Yield

The choice of solvent dictates the reaction pathway and rate.

SolventPolarityOutcomeRecommendation
Benzene/Toluene Non-polarPrecipitates product; drives HCl off if heated.[1]Best for Protocol A (Linear isolation).
DCM/Chloroform ModerateGood solubility for substituted ureas.Use for lipophilic urea derivatives.
DMF/DMAc Polar AproticSolubilizes urea but hard to remove; promotes cyclization.Avoid for Protocol A; acceptable for one-pot cyclization.
Water/Alcohols Polar ProticIncompatible with Acyl Chlorides.DO NOT USE in Step 1.
Troubleshooting Guide
  • Problem: Low yield in Step 1.

    • Cause: Hydrolysis of 3-CPC due to wet solvent.

    • Solution: Distill toluene over sodium or use molecular sieves. Ensure glassware is oven-dried.[9]

  • Problem: Formation of "gummy" solids.

    • Cause: Oligomerization or mixed anhydrides.

    • Solution: Maintain strict stoichiometry (1:1). Excess 3-CPC can lead to N,N'-diacylation.[1]

  • Problem: Incomplete Cyclization (Protocol B).

    • Cause: Base strength insufficient.

    • Solution: Ensure pH remains >10 throughout the reaction. The leaving group (

      
      ) generates acidity that must be neutralized.
      

References

  • Original Synthesis & Properties

    • Source: Organic Syntheses, Coll.[1][2] Vol. 4, p. 154 (1963).[1][2]

    • Relevance: Foundational protocol for handling 3-chloropropionyl chloride.[7]

    • Link:[1][2]

  • Mechanistic Insight (Urea Chlorination/Acylation)

    • Source: BenchChem Applic
    • Relevance: General procedures for N-acylation of urea derivatives.[10]

    • Link:[1]

  • Pharmaceutical Applications (Dihydrouracils)

    • Source: Journal of Organic Chemistry, 2024, 89, 24, 18301–18312.[1][2][11]

    • Relevance: Recent application of dihydrouracil motifs in PROTACs (Targeted Protein Degradation).[11]

    • Link:[1][2][11]

  • Safety Data

    • Source: Fisher Scientific Safety Data Sheet (SDS).[1]

    • Relevance: Handling, toxicity, and first aid for 3-chloropropionyl chloride.[1][2][3]

    • Link:[1][2]

Sources

HPLC separation conditions for lipophilic urea derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to HPLC Separation of Lipophilic Urea Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the successful separation of lipophilic urea derivatives using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simplistic step-by-step instructions. Instead, it delves into the fundamental principles and causal relationships that underpin robust and reproducible HPLC method development for this important class of compounds.

Foundational Principles: Understanding the Analyte and Separation Mode

Lipophilic urea derivatives present a unique set of challenges and opportunities in HPLC method development. Their inherent hydrophobicity dictates that Reversed-Phase (RP) HPLC is the most logical and widely applied separation mode. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The retention of analytes is primarily governed by hydrophobic interactions; more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[1]

However, the polarity of these molecules can be modulated by the urea functional group, which can engage in hydrogen bonding. This dual nature requires careful consideration of both the stationary and mobile phases to achieve optimal separation.

The Critical Role of the Stationary Phase

The choice of stationary phase is paramount for the successful separation of lipophilic urea derivatives. While a standard C18 column is a versatile and often excellent starting point, the specific characteristics of the target analytes may necessitate alternative chemistries.[2][3]

  • C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography. Their long alkyl chains provide a high degree of hydrophobicity, making them well-suited for retaining lipophilic compounds. For many lipophilic urea derivatives, a C18 column will provide adequate retention and resolution.[2][3]

  • C8 (Octylsilane) Columns: With shorter alkyl chains than C18, C8 columns are less retentive. This can be advantageous for highly lipophilic urea derivatives that may be too strongly retained on a C18 column, leading to excessively long run times or poor peak shape.

  • Phenyl Columns: These columns possess phenyl groups bonded to the silica support. They offer alternative selectivity to alkyl-chain phases due to π-π interactions with aromatic analytes. If the lipophilic urea derivatives contain aromatic rings, a phenyl column can provide unique separation characteristics that are not achievable with C18 or C8 columns.

  • Polar-Embedded and Polar-Endcapped Columns: These columns have polar groups embedded within or at the end of the alkyl chains. This modification alters the selectivity and can improve peak shape for polar analytes, including those containing the urea functional group, by reducing unwanted interactions with residual silanols on the silica surface.

The following diagram illustrates the logical flow for selecting an appropriate stationary phase:

stationary_phase_selection start Start: Analyze Lipophilic Urea Derivative Structure is_highly_lipophilic Is the compound highly lipophilic? start->is_highly_lipophilic has_aromatic_rings Does the compound have aromatic rings? is_highly_lipophilic->has_aromatic_rings No c8_column Consider a C8 column for reduced retention is_highly_lipophilic->c8_column Yes c18_column Start with a C18 column has_aromatic_rings->c18_column No phenyl_column Consider a Phenyl column for alternative selectivity has_aromatic_rings->phenyl_column Yes polar_embedded_column Consider a Polar-Embedded/Endcapped column for improved peak shape c18_column->polar_embedded_column

Figure 1: Stationary Phase Selection Workflow
The Power of the Mobile Phase

The mobile phase is a powerful tool for manipulating the retention and selectivity of lipophilic urea derivatives. In reversed-phase chromatography, the mobile phase typically consists of an aqueous component (water or buffer) and an organic modifier (commonly acetonitrile or methanol).

  • Organic Modifier: The organic modifier is the "strong" solvent in RP-HPLC; increasing its concentration reduces analyte retention.[4]

    • Acetonitrile (ACN): Generally, ACN is the preferred organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths.

    • Methanol (MeOH): Methanol is a more polar and protic solvent than ACN. It can engage in hydrogen bonding and may offer different selectivity for urea derivatives.[5]

  • Aqueous Component and pH Control: For ionizable lipophilic urea derivatives, the pH of the mobile phase is a critical parameter.[6] By adjusting the pH, the ionization state of the analyte can be controlled, which in turn affects its polarity and retention.[5]

    • For basic urea derivatives, working at a pH 2-3 units below the pKa will ensure the compound is in its protonated, more polar form, leading to earlier elution.

    • For acidic urea derivatives, a mobile phase pH 2-3 units above the pKa will result in the deprotonated, more polar form.

    • Common buffers for controlling pH include phosphate, acetate, and formate buffers. For mass spectrometry (MS) detection, volatile buffers like ammonium formate or ammonium acetate are essential.[7][8]

  • Additives: Small amounts of additives can significantly impact chromatography.

    • Trifluoroacetic Acid (TFA): A common additive (0.05-0.1%) that acts as an ion-pairing agent and helps to sharpen peaks of basic compounds by masking residual silanol interactions. However, TFA can suppress ionization in MS detection.

    • Formic Acid: An alternative to TFA, particularly for MS applications, as it is more volatile and less likely to cause ion suppression.[7][8]

Practical Application: Protocols and Methodologies

The following sections provide detailed protocols for the analysis of lipophilic urea derivatives. These should be considered as starting points, with the understanding that optimization will likely be required for specific applications.

Sample Preparation: The Foundation of Good Chromatography

Proper sample preparation is crucial for accurate and reproducible results, as well as for protecting the HPLC column and system.[9]

Protocol 2.1.1: Standard Sample Preparation

  • Dissolution: Accurately weigh a known amount of the lipophilic urea derivative and dissolve it in a suitable solvent.[10]

    • Causality: The ideal solvent is the initial mobile phase composition or a solvent with a weaker elution strength to prevent peak distortion.[10] For many RP-HPLC applications, a 50:50 mixture of acetonitrile and water is a good starting point.

  • Dilution: Dilute the stock solution to the desired concentration range with the mobile phase.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[10]

    • Causality: This step is critical to prevent clogging of the column inlet frit and tubing, which can lead to high backpressure and poor peak shape.

Protocol 2.1.2: Sample Preparation from Biological Matrices (e.g., Plasma)

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile or methanol containing an internal standard.[11]

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[11]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional): If concentration is needed, evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.[9]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.[11]

HPLC Method Parameters: A Starting Point

The following table summarizes starting conditions for the HPLC separation of lipophilic urea derivatives.

ParameterRecommended Starting ConditionRationale and Key Considerations
Column C18, 4.6 x 150 mm, 5 µmA versatile choice for a wide range of lipophilic compounds.[2]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH environment to protonate basic compounds and is MS-compatible.[7][8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN is a common and effective organic modifier.[5]
Gradient 5% to 95% B over 20 minutesA broad gradient is useful for initial screening of unknown samples.[4]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Injection Vol. 10 µLA typical starting volume; can be adjusted based on concentration.
Detection UV at 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. DAD allows for the acquisition of the full UV spectrum.

Protocol 2.2.1: HPLC Analysis

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A and 5% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Acquire the chromatogram according to the specified gradient and detection parameters.

  • Column Washing and Re-equilibration: After each run, wash the column with a high percentage of the organic modifier to elute any strongly retained compounds. Then, re-equilibrate the column to the initial conditions before the next injection.[10]

Chiral Separation of Lipophilic Urea Derivatives

Many lipophilic urea derivatives are chiral, and the separation of their enantiomers is often a regulatory requirement in the pharmaceutical industry.[12] Chiral separations are typically achieved using a chiral stationary phase (CSP).[13]

Protocol 2.3.1: Chiral Method Development

  • Column Screening: Screen a variety of CSPs (e.g., polysaccharide-based, protein-based) with different mobile phases (normal phase, polar organic, and reversed-phase). The selection of the CSP is largely empirical.[12]

  • Mobile Phase Optimization: Once a CSP shows some separation, optimize the mobile phase composition.

    • In normal phase (e.g., hexane/ethanol), adjust the ratio of the alcohol modifier.

    • In reversed-phase (e.g., water/ACN), optimize the organic modifier concentration and consider the use of buffers.

  • Temperature Optimization: Temperature can have a significant effect on chiral separations. Evaluate a range of temperatures (e.g., 10 °C to 40 °C) to improve resolution.

Troubleshooting Common Issues

Even with a well-designed method, problems can arise. The following diagram outlines a systematic approach to troubleshooting common HPLC issues.

troubleshooting_workflow start Problem Observed in Chromatogram peak_tailing Peak Tailing start->peak_tailing peak_splitting Peak Splitting / Shoulders start->peak_splitting high_backpressure High Backpressure start->high_backpressure check_ph Check mobile phase pH relative to analyte pKa peak_tailing->check_ph Yes check_sample_solvent Ensure sample solvent is not stronger than mobile phase peak_splitting->check_sample_solvent Yes check_frit Check for clogged inline filter or column frit high_backpressure->check_frit Yes add_modifier Add triethylamine or use a base-deactivated column check_ph->add_modifier check_column_void Check for column void; reverse flush or replace column check_sample_solvent->check_column_void

Figure 2: HPLC Troubleshooting Flowchart

A summary of common problems, their potential causes, and solutions is provided in the table below.[14][15]

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silica; inappropriate mobile phase pH.Adjust mobile phase pH; use a base-deactivated or end-capped column; add a mobile phase modifier like triethylamine.[14]
Peak Fronting Column overload.Dilute the sample or inject a smaller volume.
Peak Splitting or Shoulders Clogged inlet frit; column void; sample solvent incompatible with mobile phase.Replace the frit; reverse and flush the column (if recommended by manufacturer); dissolve the sample in the initial mobile phase.[14]
High Backpressure Clogged column frit or tubing; precipitated buffer.Replace the frit; filter the mobile phase and samples; ensure buffer solubility in the organic modifier.
No or Poor Retention Sample too polar for RP-HPLC; incorrect mobile phase (too strong).Consider HILIC or normal phase chromatography; decrease the organic modifier concentration in the mobile phase.[16]

Conclusion

The successful HPLC separation of lipophilic urea derivatives is an achievable goal with a systematic and informed approach. By understanding the interplay between the analyte's properties and the chromatographic system—namely the stationary and mobile phases—robust and reliable methods can be developed. This guide has provided both the foundational knowledge and practical protocols to empower researchers to tackle the challenges of separating this important class of compounds.

References

  • Benchchem. (n.d.). HPLC Analysis of (2-Aminophenyl)urea and its Metabolites.
  • Unknown. (n.d.). Sample Preparation for HPLC.
  • ResearchGate. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol.
  • PubMed. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol.
  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
  • Al-Saleh, M. (n.d.). Troubleshooting Common HPLC Problems.
  • ResearchGate. (n.d.). Determination of urea in canned foods by high performance liquid chromatography-fluorescence detection coupled with precolumn derivatization.
  • Google Patents. (n.d.). Urea and its impurity high performance liquid chromatography analysis method.
  • Chromatography Forum. (2014). HPLC Method for Quantification of Urea.
  • MicroSolv. (2012). Urea Analyzed by HPLC.
  • PubMed. (2014). Denaturing reversed-phase HPLC using a mobile phase containing urea for oligodeoxynucleotide analysis.
  • ResearchGate. (2016). How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules?.
  • IJSDR. (2023). Troubleshooting in HPLC: A Review.
  • Unknown. (n.d.). HPLC Troubleshooting.
  • ResearchGate. (2014). Denaturing Reversed-Phase HPLC Using a Mobile Phase Containing Urea for Oligodeoxynucleotide Analysis.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column.
  • MicroSolv. (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • ResearchGate. (2015). Will urea do harm to the HPLC column?.
  • SIELC Technologies. (n.d.). Separation of Urea, 1-isopropyl-1-(m-tolyl)- on Newcrom R1 HPLC column.
  • GE Healthcare & LCGC. (2017). Improving Sample Preparation in HPLC.
  • SIELC Technologies. (n.d.). Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column.
  • Digital Commons @ Michigan Tech. (2014). Denaturing reversed-phase HPLC using a mobile phase containing urea for oligodeoxynucleotide analysis.
  • Czech Journal of Animal Science. (n.d.). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • PMC. (n.d.). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
  • ResearchGate. (2021). I'm interested to quantify Urea by HPLC method, reversed phase conditions are preferable. Is there a good method suited for urea?.
  • YouTube. (2023). Concept of Chiral HPLC.
  • Kromasil. (n.d.). What is the difference between Reversed Phase (RP) HPLC and hydrophobic interaction chromatography (HIC)?.
  • PubMed. (1991). Influence of mobile phase composition on evaluation of lipophilicity by partition chromatography.
  • Springer Protocols. (n.d.). Chiral Separation by HPLC Using the Ligand-Exchange Principle.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • WuXi AppTec DMPK. (2023). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).
  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Fluorophenyl Urea Solubilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility issues of fluorophenyl ureas in aqueous media Role: Senior Application Scientist Status: Active Guide

The "Brick Dust" Architecture: Why Your Compound Won't Dissolve

Technical Brief: Fluorophenyl ureas (e.g., Sorafenib, Regorafenib analogues) represent a "perfect storm" of insolubility. They are classically defined as "Brick Dust" molecules—compounds with high melting points (high crystal lattice energy) and low aqueous solubility.

The Mechanistic Barrier:

  • The Urea Linker (

    
    ):  This moiety acts as a dual hydrogen bond donor and acceptor. In the solid state, urea groups form an extremely stable intermolecular hydrogen-bonding network (ribbons or sheets), creating a high energy barrier for solvent penetration [1].
    
  • The Fluorine Effect: While fluorine is often added to improve metabolic stability (blocking cytochrome P450 oxidation) and membrane permeability, it significantly increases lipophilicity (

    
    ).[1] The C-F bond is highly non-polarizable. Furthermore, fluorinated aromatic rings often engage in 
    
    
    
    stacking and multipolar interactions that further reinforce the crystal lattice, making the energy cost to break the solid state (enthalpy of fusion) higher than the energy gain from aqueous solvation [2, 3].
Visualization: The Precipitation Pathway

The following diagram illustrates the kinetic failure point when transferring these compounds from organic stock to aqueous media.

precipitation_pathway cluster_0 Stock Solution (DMSO) cluster_1 Aqueous Dilution (Media) cluster_2 Thermodynamic Equilibrium Stock Solvated Molecules (High Entropy) Supersaturation The 'Spring' (Supersaturated State) Stock->Supersaturation Rapid Dilution (Solvent Shift) Nucleation Nucleation Event (Critical Cluster Formation) Supersaturation->Nucleation Metastable Zone Breached Precipitate The 'Crash Out' (Crystal Lattice Re-formation) Nucleation->Precipitate Lattice Energy > Solvation Energy

Caption: The "Spring and Parachute" failure mode. Rapid dilution creates a supersaturated state (Spring) that collapses (Crash Out) without a stabilizer (Parachute).

Troubleshooting Guide (FAQs)

Issue 1: "My compound crashes out immediately upon adding to cell culture media."

Diagnosis: Kinetic vs. Thermodynamic Solubility Mismatch. You are likely relying on kinetic solubility (how much stays in solution temporarily after DMSO spiking) rather than thermodynamic solubility (equilibrium). Fluorophenyl ureas have a very narrow "metastable zone." The hydrophobic effect drives the fluorinated rings together faster than the water can solvate the urea polar groups.

Corrective Protocol:

  • The "Pre-Wet" Technique: Do not inject a concentrated DMSO stream directly into a large volume of media. This creates a local high-concentration pocket that triggers nucleation.

  • Stepwise Dilution:

    • Dilute your 10 mM DMSO stock 1:10 into 100% PEG-400 first.

    • Vortex vigorously.

    • Dilute this intermediate slowly into the final aqueous media. The PEG acts as a bridge (cosolvent) to lower the interfacial tension [4].

Issue 2: "Can I use acid or base to dissolve it?"

Diagnosis: pKa Misconception. Verdict: No. Most diaryl ureas are non-ionizable in the physiological range.

  • The urea protons are very weak acids (

    
    ).
    
  • The nitrogen lone pairs are delocalized, making them very weak bases (

    
    ).
    Risk:  Forcing pH to extremes (e.g., pH 12) to achieve solubility will likely hydrolyze the urea linkage or defluorinate the ring before you achieve stable solubility [5].
    
Issue 3: "I need high concentrations (10 mg/kg) for animal studies."

Diagnosis: Crystalline Limitation. Standard suspensions will fail because the crystal lattice is too stable (see "Brick Dust"). You must break the lattice energy.

Solution: Amorphous Solid Dispersion (ASD). You need to convert the crystalline drug into an amorphous form stabilized by a polymer.

  • Recommended Carrier: HPMC-AS or PVP-VA64.

  • Method: Solvent evaporation (Rotovap) or Spray Drying.

  • Mechanism: The polymer chains physically prevent the fluorophenyl rings from re-stacking, maintaining the "spring" state (high energy amorphous form) long enough for absorption [6].

Solubilization Decision Matrix

Use this logic flow to select the correct formulation strategy based on your target concentration and assay type.

formulation_tree Start Start: Define Requirement Conc Target Concentration? Start->Conc Low < 10 µM (In Vitro / Cellular) Conc->Low High > 10 µM (In Vivo / Tox) Conc->High DMSO DMSO Stock (0.1%) + Vortex Low->DMSO Complex Cyclodextrin Complex: 20% HP-β-CD High->Complex Moderate Solubility ASD Amorphous Solid Dispersion: Spray Dry with HPMC-AS High->ASD Max Bioavailability Precip Precipitation Observed? DMSO->Precip YesPrecip Yes Precip->YesPrecip NoPrecip No Precip->NoPrecip Proceed Cosolvent Add Cosolvent: 10% PEG-400 or 5% Tween 80 YesPrecip->Cosolvent

Caption: Decision tree for selecting solubilization strategies based on concentration thresholds.

Validated Protocols

Protocol A: Cyclodextrin Complexation (The "Gold Standard" for Aqueous Assays)

Why: Cyclodextrins (CDs) form inclusion complexes.[2] The hydrophobic fluorophenyl ring enters the CD cavity, shielding it from water while the CD's outer hydroxyls interact with the solvent [7].

Reagents:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[2][3]
  • Milli-Q Water.

Procedure:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water. Stir until clear.
    
  • Add your fluorophenyl urea compound in excess (supersaturation).

  • Autoclave or sonicate at 60°C for 30 minutes. (Heat helps overcome the lattice energy).

  • Shake at room temperature for 24 hours to reach equilibrium.

  • Filter through a 0.22 µm PVDF filter.

  • Result: A thermodynamically stable solution, often achieving 10–100x higher solubility than water alone.

Protocol B: Nephelometry Check (The "Crash" Detector)

Why: Visual inspection is insufficient. Micro-precipitates (nuclei) can skew assay results (false positives in inhibition assays) without being visible to the naked eye.

Procedure:

  • Prepare a 96-well clear-bottom plate.

  • Titrate your compound in the final assay buffer (e.g., 100 µM down to 1 nM).

  • Measure Light Scattering (Nephelometry) or Absorbance at 650 nm (where the compound does not absorb).

  • Data Analysis: A spike in OD650 indicates the "Critical Aggregation Concentration" (CAC). All biological data above this concentration is invalid due to precipitation.

Comparative Solubilization Data

MethodSuitabilityMechanismProsCons
DMSO Spike HTS / In VitroKinetic SupersaturationFast, cheap.High risk of precipitation; DMSO toxicity.
pH Adjustment NOT RECOMMENDED IonizationN/AChemical degradation; ineffective for ureas.
HP-

-CD
In Vivo (IV/IP)Inclusion ComplexThermodynamic stability; non-toxic.Requires high CD %; cost.
PEG-400/Water In Vivo (PO)CosolvencyLowers polarity of bulk solvent.High viscosity; limited solubility gain.
Amorphous SDD Drug DevelopmentHigh Energy StateMax bioavailability.Requires manufacturing (Spray dry/HME).

References

  • Lattice Energy of Ureas: CrystEngComm, "Hydrogen bonding patterns in urea derivatives."

  • Fluorine in Drug Design: Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry."[4]

  • Sorafenib Solubility: International Journal of Pharmaceutics, "Enhancement of dissolution and bioavailability of sorafenib."

  • Cosolvent Theory: AAPS PharmSciTech, "Solubilization of Poorly Water-Soluble Drugs."

  • Chemical Stability: Journal of Pharmaceutical Sciences, "Hydrolysis kinetics of urea derivatives."

  • Amorphous Dispersions: Advanced Drug Delivery Reviews, "Amorphous solid dispersions: Utilization and challenges."

  • Cyclodextrin Complexation: Molecules, "Cyclodextrin Inclusion Complexes of Phenylurea Herbicides."

Sources

Technical Support Center: Minimizing Hydrolysis of Chloropropanoyl Groups During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the hydrolytic stability of chloropropanoyl groups during reaction workup. As a highly reactive functional group, the 2-chloropropanoyl moiety is susceptible to hydrolysis, which can significantly impact reaction yields and purity. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific issues you might encounter during your experiments. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Issue 1: Significant loss of the chloro- group and formation of a hydroxy-propanoyl byproduct after aqueous workup.

Primary Suspect: Hydrolysis of the C-Cl bond, likely accelerated by pH and temperature.

The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[1] This makes it a prime target for nucleophilic attack by water. The reaction is often catalyzed by acid or, more significantly, by base.[2][3]

Diagnostic Steps & Solutions:

  • Analyze the Workup Conditions: Review your current workup protocol. Are you using a strong base (e.g., NaOH, KOH) for neutralization? Is the workup performed at room temperature or higher? Are extended contact times with aqueous layers involved?[4] Any of these factors can dramatically increase the rate of hydrolysis.[4]

  • Implement a Cold, Buffered Workup: The cornerstone of preventing hydrolysis is to maintain a low temperature and a controlled, slightly acidic to neutral pH.

    Protocol: Optimized Buffered Aqueous Workup

    • Cooling: Once your reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath.[4]

    • Quenching (if applicable): If quenching is necessary, do so with a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Dilution: Dilute the cold reaction mixture with an appropriate, immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Neutralization/Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

      • Ice-cold 5% aqueous sodium bicarbonate (NaHCO₃) solution. Add it slowly and vent the funnel frequently to release any evolved CO₂ gas.[5] The use of a weak base like NaHCO₃ is critical to neutralize any acid without creating a strongly basic environment that would accelerate hydrolysis.[4]

      • Ice-cold deionized water.

      • Ice-cold brine (saturated aq. NaCl). The brine wash helps to remove bulk water from the organic layer, improving the efficiency of the final drying step.[6][7]

    • Drying: Separate the organic layer and dry it thoroughly over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7][8]

    • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotoevaporation), ensuring the water bath temperature remains low to prevent any residual hydrolysis.

  • Minimize Contact Time: Perform all aqueous washes and separations as efficiently as possible. Do not let the biphasic mixture sit for extended periods, as hydrolysis can still occur, albeit more slowly, at the interface.[4]

Issue 2: My product is highly water-soluble, and I'm losing it during the aqueous extraction.

Primary Suspect: Partitioning of the desired product into the aqueous phase.

This is a common issue for smaller molecules or compounds with additional polar functional groups. The traditional aqueous workup may be unsuitable in these cases.

Solutions:

  • "Salting Out": During your aqueous washes, use saturated brine instead of plain deionized water. The high concentration of dissolved salt in the brine decreases the solubility of organic compounds in the aqueous layer, pushing them into the organic phase.[7]

  • Non-Aqueous Workup: If the "salting out" method is insufficient, a non-aqueous workup may be necessary.

    • Method: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent. Then, add a non-polar solvent in which your product is soluble but the impurities are not (e.g., a mixture of hexane and ethyl acetate). The impurities may precipitate and can be removed by filtration through a plug of silica gel or celite. The product can then be isolated from the filtrate. This method is particularly useful for removing inorganic salts and highly polar byproducts.[9]

  • Solid Phase Extraction (SPE): For particularly challenging separations, consider using SPE. You can select a cartridge with a stationary phase that retains your compound of interest while allowing impurities to be washed away, or vice-versa.

Frequently Asked Questions (FAQs)

Q1: Why is the chloropropanoyl group so susceptible to hydrolysis?

The chloropropanoyl group contains a highly electrophilic carbonyl carbon due to the inductive effect of the adjacent chlorine and oxygen atoms.[1] This makes it very reactive towards nucleophiles, including water. The reaction proceeds via a nucleophilic acyl substitution mechanism.[10][11]

Q2: At what pH is the chloropropanoyl group most stable?

Generally, the hydrolysis rate is slowest under neutral to slightly acidic conditions (pH 4-7).[2] The rate increases significantly in the presence of strong bases (high pH) due to the presence of the more potent nucleophile, hydroxide (OH⁻).[4][10] Acid-catalyzed hydrolysis can also occur, but it is typically less rapid than base-promoted hydrolysis for this functional group.[2]

Q3: Can I use a stronger base like sodium carbonate or potassium carbonate for neutralization?

While sodium carbonate is sometimes used, it is a stronger base than sodium bicarbonate and can still promote hydrolysis, albeit to a lesser extent than NaOH.[4] It is recommended to start with the mildest possible base, which is sodium bicarbonate. If a stronger base is required for complete neutralization, it should be used at low temperatures and for the shortest possible time.

Q4: My reaction solvent is water-miscible (e.g., THF, acetonitrile). How should I modify the workup?

If your reaction solvent is miscible with water, you must first dilute the reaction mixture with a larger volume of an immiscible organic solvent (like ethyl acetate or dichloromethane). Then, add water or brine. This will cause the layers to separate, with your product preferentially moving into the organic layer. You may need to perform multiple extractions to ensure complete recovery of your product.[12] It is often a good practice to remove the water-miscible solvent via rotary evaporation before initiating the aqueous workup, if your product is stable to these conditions.[9]

Q5: How can I confirm that hydrolysis is the cause of my low yield?

The most direct way is to analyze your crude product mixture using techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The hydrolyzed product (the corresponding hydroxy-propanoyl compound) will be more polar than your starting material. On TLC, it will have a lower Rf value. In LC-MS, you will see a mass corresponding to the replacement of Cl (mass ≈ 35.45 u) with OH (mass ≈ 17.01 u).

Data Summary & Visual Guides

Table 1: Impact of Workup Conditions on Hydrolysis Rate

ParameterEffect on Hydrolysis RateRecommended Action
pH / Base Strength Increases significantly at high pH. Strong bases (e.g., NaOH) cause rapid saponification.[4]Use a weak base (e.g., saturated NaHCO₃) for neutralization.[4][5] Maintain pH between 4-7.
Temperature Increases with temperature. Reaction kinetics are significantly slower at lower temperatures.[4]Conduct all aqueous washes with ice-cold solutions (0-5 °C).[4]
Contact Time Longer exposure to aqueous phases increases the extent of hydrolysis.[4]Perform extractions and washes efficiently and without delay.
Water Concentration As a reactant, excess water can drive the hydrolysis reaction forward.After initial washes, use a brine wash to remove bulk water, followed by a thorough drying step with an anhydrous salt (e.g., Na₂SO₄, MgSO₄).[6][7]

Diagram 1: Decision Workflow for Workup Strategy

This flowchart provides a logical path for selecting the appropriate workup procedure to minimize hydrolysis based on product characteristics.

G start Reaction Complete check_solubility Is product soluble in organic solvent? start->check_solubility check_water_solubility Is product also water-soluble? check_solubility->check_water_solubility Yes non_aqueous Non-Aqueous Workup (e.g., Filtration through silica) check_solubility->non_aqueous No std_workup Standard Cold Buffered Workup check_water_solubility->std_workup No salting_out Cold Buffered Workup + 'Salting Out' with Brine check_water_solubility->salting_out Yes end_process Isolate Product std_workup->end_process salting_out->end_process non_aqueous->end_process

Caption: Decision tree for selecting an appropriate workup strategy.

References

  • Benchchem. Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.
  • Guidechem. 2-Chloropropionyl chloride 7623-09-8 wiki.
  • University of Rochester, Department of Chemistry. About Workup.
  • Benchchem. Methods to prevent the hydrolysis of acyl chlorides in synthesis.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • ResearchGate. How to stop hydrolysis of an acyl chloride in aquous solution?
  • Reddit. [Organic Chemistry] What exactly is a workup?
  • Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup.
  • University of York, Chemistry Teaching Labs. Theory of Aqueous Workup.
  • Chemistry LibreTexts. 4.7: Reaction Work-Ups.
  • PubMed. 'Organic phase buffers' control biocatalyst activity independent of initial aqueous pH.
  • The Chemistry Blog. Uses of Buffer Solutions.
  • ResearchGate. Hydrolysis Rates for Various pH Levels | Download Table.
  • Lab Pro. Mastering the Art of pH Control: Unveiling the Science Behind Buffer pH4.
  • Nature. Prediction of hydrolysis products of organic chemicals under environmental pH conditions.
  • Chemistry Stack Exchange. Stability of α-chlorocarbocations.
  • Chemistry LibreTexts. 17.2: Controlling pH- Buffer Solutions.
  • OSTI.GOV. Homogeneous hydrolysis rate constants for selected chlorinated methanes, ethanes, ethenes, and propanes (Technical Report).
  • Filo. Show mechanism including appropriate curly arrows for hydrolysis of chloropropane by an akali.
  • Environmental Studies (EVS) Institute. Buffer Solutions: The Guardians of pH Stability.
  • HYDROLYSIS.
  • chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides.
  • PubMed. Destabilized Carbocations Caged in Water Microdroplets: Isolation and Real-Time Detection of α- Carbonyl Cation Intermediates.
  • ResearchGate. Efficient α-chlorination of carbonyl containing compounds under basic conditions using methyl chlorosulfate | Request PDF.
  • Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • YouTube. Acyl Chlorides - formation and hydrolysis mechanism.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to ¹⁹F NMR Coupling Constants in 2-Fluorophenyl Substituted Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the 2-fluorophenyl group is a ubiquitous structural motif. Its unique electronic properties and metabolic stability make it a valuable component in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, stands as a premier analytical tool for the structural elucidation of these molecules.[1][2][3] The fluorine nucleus (¹⁹F) is exceptionally well-suited for NMR studies; it is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H).[2][4][5] Furthermore, its vast chemical shift range—spanning over 800 ppm—provides exquisite sensitivity to the local electronic environment, minimizing signal overlap, a common challenge in ¹H NMR.[2][5][6]

Beyond the chemical shift, spin-spin coupling constants (J-couplings) offer a treasure trove of structural information, revealing through-bond and through-space connectivity. In 2-fluorophenyl systems, the interplay between these coupling mechanisms provides critical insights into conformation, stereochemistry, and intermolecular interactions. This guide provides an in-depth comparison of the various coupling constants observed in these compounds, supported by experimental data and protocols to empower researchers in their structural analysis endeavors.

The Dichotomy of Coupling: Through-Bond vs. Through-Space Mechanisms

In 2-fluorophenyl derivatives, the observed J-couplings are primarily mediated by two distinct mechanisms: through-bond (scalar) coupling and through-space coupling. Understanding the origin and characteristics of each is fundamental to accurate spectral interpretation.

Through-Bond Scalar Coupling (ⁿJ)

This is the conventional mechanism where the magnetic influence of one nucleus is transmitted to another via the electrons in the intervening chemical bonds. The magnitude of this interaction typically decreases as the number of bonds (n) separating the coupled nuclei increases.[5][7]

  • Heteronuclear Coupling (¹⁹F-¹H & ¹⁹F-¹³C): In 2-fluorophenyl systems, couplings between the fluorine atom and protons or carbons on the aromatic ring are particularly informative.

    • Vicinal Coupling (³JHF): The three-bond coupling between the ortho-fluorine (F2) and the adjacent proton (H3) is highly dependent on the dihedral angle, following a Karplus-type relationship.[8][9]

    • Long-Range Coupling (⁴JHF, ⁵JHF): Couplings over four and five bonds, while smaller, are routinely observed and provide valuable constraints for structural assignment.[5]

  • Homonuclear Coupling (¹⁹F-¹⁹F): In poly-fluorinated phenyl systems, couplings between fluorine nuclei are also transmitted through the bond network. These are often larger in magnitude than ¹H-¹H couplings.[5][7]

Through-Space Coupling

A fascinating phenomenon, through-space coupling arises from the direct overlap of the non-bonding electron orbitals of two nuclei that are in close spatial proximity, irrespective of the number of bonds separating them.[10][11] This is particularly relevant for the sterically crowded environment of ortho-substituted compounds. For a 2-fluorophenyl ring, the fluorine atom can couple through space with a proton or another fluorine on a nearby substituent. The magnitude of this coupling is highly sensitive to the internuclear distance.

The diagram below illustrates the primary coupling pathways in a generic 2-fluorophenyl-substituted system.

G cluster_ring 2-Fluorophenyl Ring cluster_substituent Substituent 'R' C1 C1 C2 C2 C1->C2 R1 R C1->R1 C3 C3 C2->C3 F2 F2 C2->F2 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 F2->H3 F2->H4 ⁴JHF F2->H6 ⁵JHF X_sub X F2->X_sub J(F-X) Through-Space R_atom1 R1->R_atom1 R_atom2 R_atom1->R_atom2 R_atom2->X_sub Karplus Yaxis ³JHF (Hz) Xaxis Dihedral Angle (φ) origin origin->Yaxis   origin->Xaxis   p0 Max p90 Min p0->p90 p180 Max p90->p180 label0 label90 90° label180 180°

Caption: Conceptual Karplus curve for ³JHF coupling constants.

Experimental Protocol: Accurate Measurement of ¹⁹F Coupling Constants

The precision of structural elucidation is directly dependent on the quality of the NMR data. Acquiring clean, high-resolution spectra from which to extract accurate coupling constants is paramount. The following protocol is a self-validating system designed for robustness.

Causality Behind Experimental Choices:

  • Quantitative Accuracy: A long relaxation delay (d1) of at least 5 times the longest T₁ of the fluorine nuclei ensures complete relaxation between scans, which is critical for accurate integration and prevents signal distortion.

  • High Resolution: A long acquisition time (aq) is necessary to digitize the FID sufficiently, allowing for the resolution of small coupling constants. The digital resolution should be at least 3-4 times smaller than the smallest coupling to be measured.

  • ¹H Decoupling: For determining ¹⁹F-¹³C or ¹⁹F-¹⁹F couplings, proton decoupling simplifies the spectrum by collapsing ¹⁹F-¹H multiplets into singlets (or simpler patterns), making the desired couplings easier to measure. Conversely, a fully ¹H-coupled spectrum is required to measure J(F-H) values. [7]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of the 2-fluorophenyl compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of fluorine-containing impurities.

    • Filter the solution into a clean, high-quality 5 mm NMR tube.

    • Add an internal standard if precise chemical shift referencing is needed, though for coupling constant measurement, it is not strictly required. CFCl₃ is the historical standard. [12]

  • Spectrometer Setup & Tuning:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (narrow and symmetrical lineshape).

    • Tune and match the ¹⁹F channel on the NMR probe. This is a critical step to ensure maximum sensitivity and proper pulse shapes.

  • Acquisition of a ¹H-Coupled ¹⁹F Spectrum (for JHF):

    • Load a standard 1D ¹⁹F pulse sequence.

    • Set Spectral Width (sw): Center the spectrum on the expected ¹⁹F resonance and set a width that encompasses all expected signals (e.g., 200 ppm).

    • Set Acquisition Time (aq): Set to at least 2-3 seconds to ensure high digital resolution.

    • Set Relaxation Delay (d1): Set to 5-10 seconds to allow for full spin relaxation.

    • Set Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio (S/N > 100:1 is ideal for accurate multiplet analysis).

    • Acquire the spectrum.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Reference the chemical shift if an internal standard was used.

    • Use the spectrometer software's peak-picking or multiplet analysis tool to measure the peak-to-peak separations within the multiplets. This separation, in Hertz (Hz), is the coupling constant.

    • For complex multiplets, spectral simulation software can be used to extract coupling constants with high accuracy. [13]

  • (Optional) Advanced 2D Experiments:

    • For unambiguous assignment of couplings, especially in complex molecules, a 2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation) experiment can be invaluable. [14]This experiment correlates proton and fluorine nuclei that are coupled to each other, directly identifying which proton is coupled to the fluorine and allowing for measurement of the J(H-F) coupling.

The workflow for this entire process can be visualized as follows.

workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_out Output dissolve Dissolve Compound (5-10 mg in 0.6 mL solvent) filter Filter into NMR Tube dissolve->filter tune Lock, Tune, Shim Spectrometer filter->tune setup Set 1D ¹⁹F Parameters (sw, aq, d1, ns) tune->setup acquire Acquire FID setup->acquire process Fourier Transform & Phasing acquire->process measure Measure Peak Separations (J-coupling in Hz) process->measure validate Validate with 2D NMR or Simulation (optional) measure->validate result Structural Elucidation measure->result validate->result

Caption: Workflow for accurate J-coupling constant determination.

Conclusion: From Coupling Constants to Drug Design

For scientists in drug discovery, the 2-fluorophenyl moiety is more than just a stable structural element; it is an information-rich probe into molecular conformation and interaction. The ¹⁹F NMR coupling constants within these systems provide precise, experimentally derived constraints that are invaluable for building and validating 3D models of drug candidates. [6][15]Through-bond couplings help define local geometry and torsional angles, while through-space couplings report on the spatial proximity of different parts of a molecule, which is critical for understanding its binding conformation to a biological target. By mastering the interpretation and experimental determination of these parameters, researchers can accelerate the hit-to-lead optimization process, designing more potent and selective therapeutics with a deeper understanding of their structure-activity relationships.

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Center for Biotechnology Information. [Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. ACS Publications. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. SciSpace. [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Center for Biotechnology Information. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. [Link]

  • Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. ACS Publications. [Link]

  • 19Flourine NMR. nmr-analysis.blogspot.com. [Link]

  • 19F Chemical Shifts and Coupling Constants. UC Santa Barbara NMR Facility. [Link]

  • Determination of 3JHF and 4JHF Karplus relationships for the .vphi. and .psi. angles of peptides using N-fluoroamides as models. ACS Publications. [Link]

  • Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. PubMed. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Europe PMC. [Link]

  • 19 f chemical shifts and coupling constants. Slideshare. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Center for Biotechnology Information. [Link]

  • Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. ACS Publications. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. National Center for Biotechnology Information. [Link]

  • Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Royal Society of Chemistry. [Link]

  • A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. Semantic Scholar. [Link]

  • Karplus equation. Wikipedia. [Link]

  • Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. National Center for Biotechnology Information. [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison, Chemistry Department. [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Loughborough University Research Repository. [Link]

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Stability comparison of chloropropanoyl ureas vs chloroacetyl ureas

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the stability and reactivity profiles of Chloroacetyl Ureas versus 3-Chloropropanoyl Ureas . It is designed for researchers optimizing synthetic routes for heterocycles (hydantoins vs. dihydrouracils) or assessing the shelf-life of urea-based intermediates.

Executive Summary: The Stability-Reactivity Trade-off

The core distinction between these two classes lies in their intramolecular cyclization kinetics . While both compounds are alkylating agents, their stability is inversely proportional to their tendency to form cyclic ureas.

FeatureChloroacetyl Ureas (

)
3-Chloropropanoyl Ureas (

)
Structure

-chloro (2-carbon linker)

-chloro (3-carbon linker)
Primary Instability Rapid cyclization to Hydantoins Slow cyclization to Dihydrouracils
Electronic Effect Carbonyl activates

-Cl (

enhanced)
Methylene insulates

-Cl (Unactivated)
Ring Formation 5-exo-tet (Kinetically Favored)6-exo-tet (Slower)
Shelf Stability Low (Requires acid stabilization)High (Stable at neutral pH)

Verdict: 3-Chloropropanoyl ureas are significantly more stable than chloroacetyl ureas. Chloroacetyl ureas are "metastable" intermediates that readily convert to hydantoins under even mild basic conditions or prolonged storage, whereas 3-chloropropanoyl ureas require elevated temperatures or stronger bases to effect cyclization.

Mechanistic Foundations

Electronic Activation ( vs. Effect)

The stability difference is driven by the proximity of the electron-withdrawing carbonyl group to the leaving group (Chloride).

  • Chloroacetyl Ureas (

    
    ):  The chlorine is attached to the 
    
    
    
    -carbon. The adjacent carbonyl group exerts a strong inductive effect (-I), pulling electron density away from the
    
    
    -carbon. This makes the
    
    
    -carbon highly electrophilic and susceptible to nucleophilic attack by the distal urea nitrogen.
  • 3-Chloropropanoyl Ureas (

    
    ):  The chlorine is on the 
    
    
    
    -carbon, separated from the carbonyl by a methylene spacer. The inductive activation is negligible, making the carbon less electrophilic and the C-Cl bond more stable against spontaneous hydrolysis or cyclization.
Cyclization Kinetics (Baldwin's Rules)

Both cyclizations are favored by Baldwin’s rules, but the rates differ significantly:

  • 5-exo-tet (Hydantoin Formation): The formation of a 5-membered ring is entropically highly favored. The proximity of the nucleophile (N3) to the electrophile (

    
    -C) allows for rapid orbital overlap.
    
  • 6-exo-tet (Dihydrouracil Formation): While allowed, the formation of a 6-membered ring carries a higher entropic penalty due to the increased degrees of freedom in the propyl chain. Consequently, the rate constant (

    
    ) for hydantoin formation is typically orders of magnitude higher than for dihydrouracil formation.
    
Pathway Visualization

The following diagram illustrates the divergent stability pathways.

StabilityPathways cluster_0 Chloroacetyl Urea (Low Stability) cluster_1 3-Chloropropanoyl Urea (High Stability) CAU N-Chloroacetyl Urea (Active u03b1-Carbon) CAU->CAU Hydrolysis (Fast) Hyd Hydantoin (5-membered Ring) CAU->Hyd Fast Cyclization (Base/pH > 7) CPU N-3-Chloropropanoyl Urea (Inactive u03b2-Carbon) CPU->CPU Hydrolysis (Slow) DHU Dihydrouracil (6-membered Ring) CPU->DHU Slow Cyclization (Requires Heat/Strong Base)

Caption: Comparative cyclization pathways. Red arrows indicate rapid instability pathways; green dashed arrows indicate slow, controlled transformations.

Experimental Data & Validation Protocols

To empirically verify the stability difference in your specific urea derivative, use the following self-validating kinetic assay.

Protocol: Comparative Cyclization Kinetics (HPLC-UV)

Objective: Determine the half-life (


) of the linear urea at physiological pH (7.4) and basic pH (10.0).

Materials:

  • Compound A: N-Chloroacetyl-N'-phenylurea (Model Chloroacetyl)

  • Compound B: N-(3-Chloropropanoyl)-N'-phenylurea (Model Chloropropanoyl)

  • Buffer: 50 mM Phosphate buffer (pH 7.4) and 50 mM Carbonate buffer (pH 10.0)

  • Internal Standard: Caffeine (inert)

Workflow:

  • Stock Preparation: Dissolve compounds in DMSO to 10 mM.

  • Initiation: Spike stock into buffer (final conc. 100 µM) at 25°C.

  • Sampling: Inject 10 µL onto HPLC (C18 column) at t=0, 5, 10, 30, 60, 120 min.

  • Detection: Monitor absorbance at 254 nm.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    .

Expected Results:

ConditionChloroacetyl Urea

3-Chloropropanoyl Urea

pH 7.4 (25°C) ~2–6 Hours> 48 Hours
pH 10.0 (25°C) < 10 Minutes~2–4 Hours
Mechanism Spontaneous CyclizationStable (Slow Hydrolysis)
Stability in Protic Solvents (Solvolysis)

Chloroacetyl ureas are also prone to solvolysis (reaction with solvent) in alcohols.

  • Methanol: Chloroacetyl ureas may slowly convert to methoxyacetyl ureas or cyclize.

  • Recommendation: Store chloroacetyl ureas in non-nucleophilic solvents (DCM, THF) at -20°C. Chloropropanoyl ureas are generally stable in methanol at room temperature for days.

Practical Implications for Drug Development

Shelf-Life & Storage
  • Chloroacetyl Ureas: Must be stored under anhydrous conditions, preferably at -20°C. Traces of moisture or base (even from glass surfaces) can trigger autocatalytic cyclization to hydantoins, releasing HCl, which further degrades the sample.

  • Chloropropanoyl Ureas: Can typically be stored at room temperature in solid form. They are robust intermediates suitable for large-scale GMP synthesis without requiring immediate processing.

Synthetic Utility
  • If your goal is the Heterocycle: Use chloroacetyl ureas . They are "spring-loaded" for cyclization. Simply treating with mild base (e.g.,

    
    ) yields the hydantoin quantitatively.
    
  • If your goal is the Linear Urea (e.g., as a linker): Use 3-chloropropanoyl ureas . They maintain their linear integrity under physiological conditions, making them better suited for bioconjugation linkers where premature cyclization would cleave the payload.

References

  • Tanwar, D. K., et al. (2017).[1] "A Simple Reaction for the Synthesis of Hydantoins." Synlett, 28(17), 2285-2290.[1] Link

    • Supports the rapid cyclization of ureido derivatives to hydantoins under basic conditions.
  • Blatchley, E. R., & Cheng, M. (2010). "Reaction Mechanism for Chlorination of Urea." Environmental Science & Technology, 44(22), 8529-8534. Link

    • Provides mechanistic insights into N-chlorination and hydrolysis p
  • Guthrie, D. B. (2008). "Mechanism and Chirality Transfer in Cyclizations of Amides." University of Pittsburgh Dissertation. Link

    • Detailed kinetic data on 5-exo-tet vs 6-exo-tet cycliz
  • Soundararajan, S., & Vold, M. J. (1960). "The Rate of Hydrolysis of Chloroacetamide in Aqueous Acid." Proceedings of the Indian Academy of Sciences, 53, 298-307. Link

    • Establishes the enhanced hydrolytic instability of alpha-chloro amides compared to non-activ

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Safety Operating Guide

Personal protective equipment for handling 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea .

Status: Research Chemical / Intermediate. Data Basis: In the absence of a substance-specific Safety Data Sheet (SDS) from major registries, this guide applies the Precautionary Principle . Protocols are derived from the structural class properties of halogenated acyl ureas and fluorinated anilides , which are known for potential sensitization and biological activity (e.g., chitin synthesis inhibition).

Part 1: Risk Assessment & Hazard Identification

3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea contains two critical structural motifs: an


-chloroacyl group and a fluorinated aryl urea.
Hazard Class (Inferred)H-CodeHazard StatementMechanistic Risk
Skin Irritation H315 Causes skin irritation.The

-chloro moiety is reactive and may alkylate skin proteins.
Eye Irritation H319 Causes serious eye irritation.Acyl ureas can be severe irritants to mucous membranes.
Sensitization H317 May cause an allergic skin reaction.Halogenated intermediates often induce contact dermatitis.
Acute Toxicity H302 Harmful if swallowed.Metabolic hydrolysis may release 2-fluoroaniline , a known methemoglobinemia inducer.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) Band 3 (OEL 10–100


g/m

) until specific toxicology data proves otherwise.
Hand Protection (Glove Logic)
  • Solid Handling: Double Nitrile (Accelerator-free) .

    • Inner Glove: 4 mil (0.10 mm) Nitrile (Bright color for breach detection).

    • Outer Glove: 5-8 mil Nitrile (Long cuff).

  • Solution Handling (DCM/Chloroform): Silver Shield / Laminate .

    • Reasoning: If the compound is dissolved in halogenated solvents (common for urea synthesis), standard nitrile degrades in <5 minutes. Laminate gloves provide >4 hours breakthrough time.

Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Outside Hood): P100 Particulate Respirator (e.g., 3M 60926 Multi-Gas/Vapor + P100).

    • Why P100? N95 filters 95% of 0.3-micron particles. P100 filters 99.97%, essential for potential bioactive dusts.

Body & Eye Defense[1]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for fine powders.

  • Body: Tyvek® Lab Coat (Disposable) or chemically resistant apron over cotton lab coat.

    • Protocol: Tape cuffs to gloves to prevent wrist exposure during reaching movements.

Part 3: Operational Protocols

Workflow Visualization

The following diagram illustrates the "Safe Handling Loop," ensuring containment from storage to disposal.

SafeHandling Storage Storage (4°C, Desiccated) Weighing Weighing Station (Balance Enclosure) Storage->Weighing Transport in Secondary Container Transfer Transfer (Closed Vessel) Weighing->Transfer Anti-static Gun Use Reaction Reaction Setup (Fume Hood) Transfer->Reaction Add as Solid or Slurry Reaction->Storage Return Excess (Decon Outer Container) Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: Closed-loop handling workflow to minimize particulate dispersion.

Step-by-Step Handling Procedures

1. Weighing & Transfer (Critical Control Point)

  • Static Risk: Urea derivatives are often fluffy, electrostatic solids.

  • Action: Use an anti-static gun (e.g., Zerostat) on the weighing boat before adding the compound.

  • Containment: If a powder weighing enclosure is unavailable, weigh inside the fume hood. Never weigh on an open bench.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

2. Reaction Setup

  • Solvent Choice: This compound is likely soluble in polar aprotic solvents (DMSO, DMF) or halogenated solvents (DCM).

  • Addition: Add the solid to the solvent, not solvent to solid, to reduce "puffing" of dust.

  • Inert Atmosphere: While urea linkages are stable, the

    
    -chloro group is reactive. Run reactions under Nitrogen or Argon to prevent hydrolysis of the chloropropanoyl moiety.
    

3. Spill Response (Dry Powder)

  • Evacuate the immediate 3-meter radius.

  • Don PPE: Double gloves, P100 respirator, goggles.

  • Cover: Gently cover the spill with oil-impregnated sweeping compound or damp paper towels to suppress dust.

  • Collect: Scoop into a wide-mouth jar. Do not vacuum (unless using a HEPA-dedicated hazardous vacuum).

  • Clean: Wipe surface with 10% soap solution, followed by water.

Part 4: Disposal & Deactivation

Disposal Stream: Halogenated Organic Waste .

  • Do NOT mix with strong bases (NaOH/KOH) in the waste container. The

    
    -chloro ketone moiety can undergo alkylation reactions or form epoxides/cyclopropanones under basic conditions, leading to exotherms.
    
  • Labeling: Clearly mark as "Toxic Organic Solid" and "Contains Fluorine/Chlorine."

References

  • PubChem. (n.d.). Compound Summary: 3-(2-chloropropanoyl)-1-(2-fluorophenyl)urea (CID 43114805).[1] National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • National Institutes of Health (NIH). (2023). Design and Synthesis of New Acyl Urea Analogs. PubMed Central. Retrieved February 12, 2026, from [Link]

Sources

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